(D-Leu6)-lhrh (1-8)
Descripción
BenchChem offers high-quality (D-Leu6)-lhrh (1-8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Leu6)-lhrh (1-8) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C52H72N14O12 |
|---|---|
Peso molecular |
1085.2 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C52H72N14O12/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56)/t35-,36-,37-,38+,39-,40-,41-,42-/m0/s1 |
Clave InChI |
ZLQKBMAVTAPWOL-YVQQOERGSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Foundational & Exploratory
The Bifurcated Path of a Potent Regulator: An In-depth Technical Guide to the Mechanism of Action of (D-Leu6)-LHRH (1-8)
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of (D-Leu6)-LHRH (1-8), a synthetic analog of Gonadotropin-Releasing Hormone (GnRH) more commonly known as leuprolide. This guide delves into its molecular interactions, signal transduction pathways, and the paradoxical dual effects that form the basis of its therapeutic applications in a range of diseases, from hormone-dependent cancers to endometriosis.
Executive Summary
(D-Leu6)-LHRH (1-8), or leuprolide, is a potent synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). Its mechanism of action is biphasic. Initially, it stimulates the GnRH-R, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to profound desensitization and downregulation of the GnRH-R in the pituitary gland. This subsequent phase results in a sustained suppression of LH and FSH, leading to a significant reduction in gonadal steroidogenesis, effectively inducing a reversible state of medical castration.[1][2][3][4][5] Furthermore, evidence suggests that (D-Leu6)-LHRH (1-8) can exert direct anti-proliferative effects on certain cancer cells that express GnRH-R.
Molecular Profile and Receptor Binding
(D-Leu6)-LHRH (1-8) is a synthetic nonapeptide analog of the naturally occurring decapeptide GnRH. The key structural modification is the substitution of a D-leucine residue at position 6, which confers a higher binding affinity for the GnRH-R and increased resistance to degradation by peptidases compared to native GnRH. This enhanced stability and affinity contribute to its prolonged and potent biological activity.
Quantitative Binding and Potency Data
The following table summarizes the available quantitative data for (D-Leu6)-LHRH (1-8) and related GnRH agonists.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC50) | Sub-nanomolar to low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor | |
| Equilibrium Dissociation Constant (Kd) | 0.3 ng/mL | Human plasma (from a semi-mechanistic model) | |
| EC50 for Receptor Activation (Inositol Phosphate Production) | Low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor | |
| IC50 for Cell Growth Inhibition | Low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor |
Signal Transduction Pathways
The GnRH-R is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of (D-Leu6)-LHRH (1-8), the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
Pituitary Gonadotrope Signaling
The primary signaling pathway in pituitary gonadotropes involves the activation of the Gq/11 family of G-proteins. This initiates the following cascade:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLCβ.
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).
-
MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
These signaling events ultimately lead to the synthesis and secretion of LH and FSH.
Receptor Downregulation and Desensitization
With continuous exposure to (D-Leu6)-LHRH (1-8), the pituitary gonadotropes become desensitized. This process involves:
-
Receptor Uncoupling: The GnRH-R uncouples from its G-protein.
-
Receptor Internalization: The receptors are removed from the cell surface via endocytosis.
-
Transcriptional Changes: There is a decrease in the expression of the GnRH-R gene.
This leads to a profound and sustained suppression of LH and FSH secretion.
Direct Effects on Cancer Cells
Several studies have demonstrated that GnRH receptors are expressed on the surface of various cancer cells, including prostate and breast cancer. In these cells, (D-Leu6)-LHRH (1-8) can exert a direct anti-proliferative effect, independent of its action on the pituitary-gonadal axis. The proposed mechanisms include:
-
Induction of Apoptosis: Activation of the GnRH-R can trigger programmed cell death.
-
Cell Cycle Arrest: The agonist can halt the proliferation of cancer cells.
-
Inhibition of Growth Factor Signaling: GnRH-R activation may interfere with the signaling pathways of growth factors that promote tumor growth.
The precise downstream signaling pathways mediating these direct anti-tumor effects are still under investigation but may involve the activation of different G-proteins or signaling cascades than those in the pituitary.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of (D-Leu6)-LHRH (1-8).
Radioligand Binding Assay
This assay is used to determine the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.
Objective: To quantify the binding characteristics (Kd and Bmax) of a radiolabeled ligand to its receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH-R (e.g., pituitary cells, transfected cell lines). This is typically done by homogenization in a buffered solution followed by centrifugation to pellet the membranes.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) and varying concentrations of the unlabeled competitor, (D-Leu6)-LHRH (1-8).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor, can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of the Gq/11 signaling pathway by assessing the production of inositol phosphates.
Objective: To determine the potency (EC50) of (D-Leu6)-LHRH (1-8) in activating the GnRH-R.
Methodology:
-
Cell Labeling: Cells expressing the GnRH-R are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.
-
Stimulation: The cells are then stimulated with varying concentrations of (D-Leu6)-LHRH (1-8) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The [3H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography. The radioactivity of the eluted fractions is measured by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [3H]-inositol phosphate produced against the concentration of (D-Leu6)-LHRH (1-8). The EC50, the concentration that produces 50% of the maximal response, is then calculated.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the GnRH-R signaling cascade, such as phosphorylated kinases.
Objective: To assess the activation of downstream signaling molecules (e.g., ERK1/2) following GnRH-R stimulation.
Methodology:
-
Cell Treatment: GnRH-R expressing cells are treated with (D-Leu6)-LHRH (1-8) for various time points.
-
Protein Extraction: The cells are lysed to release total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., an antibody that recognizes the phosphorylated, active form of ERK1/2). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified to determine changes in its expression or phosphorylation state.
Conclusion
The mechanism of action of (D-Leu6)-LHRH (1-8) is a well-characterized yet complex process that leverages the physiological regulation of the hypothalamic-pituitary-gonadal axis for therapeutic benefit. Its initial agonistic activity followed by profound receptor downregulation and desensitization provides a powerful tool for suppressing gonadal steroid production. Furthermore, the emerging understanding of its direct effects on cancer cells opens new avenues for research and drug development. A thorough comprehension of these molecular mechanisms is paramount for the continued optimization of its clinical use and the exploration of novel therapeutic applications.
References
(D-Leu6)-LHRH (1-8): A Potent GnRH Receptor Agonist for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). This technical guide provides a comprehensive overview of (D-Leu6)-LHRH (1-8) as a GnRH receptor agonist, detailing its mechanism of action, downstream signaling pathways, and methodologies for its characterization. The incorporation of a D-leucine at position 6 significantly enhances the peptide's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor compared to the native hormone. This guide is intended to serve as a resource for researchers and drug development professionals working with this class of compounds, providing detailed experimental protocols and a summary of its biological activities. While specific quantitative data for the (1-8) fragment is limited in publicly available literature, data for the closely related and widely studied analog, leuprolide ((D-Leu6)-LHRH (1-9) N-ethylamide), is provided for comparative purposes.
Introduction
Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. It is synthesized and released from the hypothalamus and acts on the GnRH receptors in the anterior pituitary gland to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal steroidogenesis and gametogenesis.
Synthetic analogs of GnRH, such as (D-Leu6)-LHRH (1-8), have been developed to modulate this pathway for therapeutic purposes. The substitution of the glycine at position 6 with a D-amino acid, in this case, D-leucine, protects the peptide from enzymatic cleavage, thereby prolonging its half-life and enhancing its biological activity. These agonists initially stimulate the GnRH receptors, leading to a transient increase in LH and FSH, followed by receptor downregulation and desensitization with continuous administration. This paradoxical effect results in a profound suppression of gonadal steroids, a state often referred to as "medical castration," which is therapeutically beneficial in hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis.
Mechanism of Action and Signaling Pathways
(D-Leu6)-LHRH (1-8) exerts its biological effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade initiated by GnRH receptor activation is through the Gαq/11 protein pathway.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the downstream signaling events that culminate in the synthesis and release of LH and FSH.
In addition to the canonical Gαq/11 pathway, there is evidence suggesting that the GnRH receptor can also couple to the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP). The precise role and physiological significance of this alternative pathway are still under investigation but may contribute to the diverse biological effects of GnRH agonists.
Quantitative Data
Table 1: In Vitro Activity of Leuprolide
| Parameter | Description | Value | Cell Line | Reference |
| Binding Affinity (Ki) | Inhibitory constant for GnRH receptor binding. | ~0.5 - 2.0 nM | Rat Pituitary Membranes | [1] |
| EC50 (IP1 Accumulation) | Half maximal effective concentration for inositol phosphate-1 accumulation. | ~0.1 - 1.0 nM | CHO-K1 cells expressing human GnRH receptor | [2][3] |
| EC50 (cAMP Accumulation) | Half maximal effective concentration for cyclic AMP accumulation. | ~1 - 10 nM | LβT2 cells | N/A |
Table 2: In Vivo Activity of Leuprolide in a Rat Model of Prostate Cancer
| Parameter | Description | Dose | Effect | Time Point | Reference |
| Testosterone Suppression | Reduction in serum testosterone levels. | 0.1 - 1 mg/kg (s.c.) | >90% suppression | 2-4 weeks | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GnRH receptor agonists like (D-Leu6)-LHRH (1-8).
GnRH Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GnRH receptor.
References
- 1. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Pharmacokinetic-Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Function of (Des-Pro-NHEt9)-Leuprolide
Disclaimer: Publicly available scientific literature and databases lack specific biological function data, quantitative metrics, and detailed experimental protocols for the peptide (Des-Pro-NHEt9)-Leuprolide. This document therefore focuses on the well-characterized parent compound, leuprolide (also known as leuprolide acetate), as a proxy. The biological functions and mechanisms described herein are based on extensive research on leuprolide and are presumed to be similar for its analogue, (Des-Pro-NHEt9)-Leuprolide, though this has not been experimentally verified. (Des-Pro-NHEt9)-Leuprolide is identified chemically as ((S)-5-Oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginine[1][2].
Core Biological Function: GnRH Receptor Agonism
Leuprolide is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH)[3][4]. Its primary biological function is to act as a potent agonist at the GnRH receptors in the anterior pituitary gland[5]. Structurally, leuprolide is an oligopeptide composed of a sequence of pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-leucyl, leucyl, arginyl, and N-ethylprolinamide residues. The substitution of a D-amino acid (D-leucyl) at position 6 increases its resistance to degradation and enhances its circulating half-life to approximately three hours, compared to the three to four minutes of endogenous GnRH.
The mechanism of action is biphasic:
-
Initial Stimulatory Phase (Flare-up): Upon initial administration, leuprolide binds to and activates pituitary GnRH receptors, mimicking the action of natural GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In males, this results in a temporary surge in testosterone and dihydrotestosterone levels, while in pre-menopausal females, estrone and estradiol levels rise.
-
Sustained Suppressive Phase (Downregulation): Continuous administration of leuprolide leads to the desensitization and downregulation of pituitary GnRH receptors. This sustained activation uncouples the receptors from their signaling pathways, resulting in a profound and reversible suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is inhibited, leading to a reduction of testosterone to castrate levels in males and estrogen to post-menopausal levels in females.
This suppression of sex hormones forms the basis of leuprolide's therapeutic applications in hormone-dependent conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.
Signaling Pathways
The biological effects of leuprolide are mediated through the intricate signaling cascade of the GnRH receptor, a G-protein coupled receptor (GPCR).
GnRH Receptor Signaling Cascade
Upon agonist binding, the GnRH receptor activates multiple G-proteins, primarily Gαq/11 and to some extent Gαs and Gαi. The canonical pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling intermediates orchestrate the synthesis and release of gonadotropins.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on leuprolide.
Table 1: Preclinical Receptor Binding and Potency of GnRH Agonists
| Compound | Receptor Binding Affinity (Kd or Ki) | In Vitro Potency (EC50 or IC50) | Reference |
| GnRH (natural) | Ka = 6.6 × 108 M-1 | - | |
| Leuprolide | Sub-nanomolar to low nanomolar range | EC50 in sub-nanomolar to low nanomolar range | |
| Potent Agonist Analogues | 4- to 8-fold higher affinity than GnRH | - |
Note: Specific Kd/Ki and EC50/IC50 values for leuprolide are not consistently reported across publicly available literature, but it is established to be a high-affinity, potent agonist. A semi-mechanistic model estimated the equilibrium dissociation constant of leuprolide to be 0.3 ng/mL.
Table 2: Clinical Efficacy of Leuprolide on Hormone Suppression in Men with Prostate Cancer
| Formulation | Duration | N | Testosterone ≤ 50 ng/dL | Testosterone ≤ 20 ng/dL | Reference |
| 7.5 mg (1-month) | 24 weeks | 53 | Achieved by week 3 | - | |
| 22.5 mg (3-month) | 168 days | 162 | 96.8% | 78.9% by day 28; 94.0% at study end | |
| 30 mg (4-month) & 45 mg (6-month) | 24 weeks | 193 | - | 79% at week 4; 89% at week 24 | |
| 45 mg (6-month) | 48 weeks | 151 | 93.4% | Maintained from week 4 |
Table 3: Clinical Efficacy of Leuprolide on Gonadotropin Suppression in Children with Central Precocious Puberty
| Formulation | Duration | N | Peak Stimulated LH < 4 mIU/mL | Peak Stimulated LH ≤ 3 IU/L | Reference |
| Depot (various doses) | 2 years | 15 | Mean peak LH: 4.95 ± 0.70 IU/L | - | |
| 3.75 mg (1-month) | 24 weeks | 54 | - | 96.3% | |
| 45 mg (6-month) | 24 weeks | 45 | 86.7% | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating findings.
Protocol 1: GnRH Receptor Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound (like leuprolide) for the GnRH receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing GnRH receptors (e.g., rat pituitary, or cell lines like HEK293 transfected with the GnRH receptor) in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (leuprolide). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of an unlabeled GnRH agonist).
-
Radioligand Addition: Add a fixed concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-labeled triptorelin or another high-affinity agonist) to all wells.
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a period sufficient to reach equilibrium (typically 60-120 minutes).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of a GnRH Agonist in Rodent Models
This protocol describes a general in vivo experiment to evaluate the efficacy of a GnRH agonist in suppressing gonadal function in rats.
Detailed Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. Allow for an acclimation period of at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly assign animals to at least two groups: a control group receiving the vehicle (e.g., saline) and a treatment group receiving leuprolide. Leuprolide is typically administered via subcutaneous injection. The dosing regimen can be daily or a long-acting depot formulation.
-
Blood Sampling: Collect blood samples at baseline (before the first dose) and at various time points throughout the study (e.g., 2 hours, 24 hours to observe the initial flare, and then weekly to monitor suppression). Blood is typically collected via tail vein or saphenous vein puncture.
-
Hormone Analysis: Separate serum from blood samples and store at -80°C until analysis. Measure serum concentrations of LH and testosterone using validated enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Endpoint Analysis: At the end of the study (e.g., after 4 weeks of continuous treatment), euthanize the animals. Harvest and weigh androgen-dependent organs such as the testes, seminal vesicles, and prostate. A reduction in the weight of these organs in the leuprolide-treated group compared to the control group indicates effective testosterone suppression.
-
Statistical Analysis: Analyze the data for hormone levels and organ weights using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of leuprolide treatment compared to the vehicle control.
Conclusion
References
In Vivo Effects of (D-Leu6)-LHRH (1-8) on Gonadotropin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of the potent luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH (1-8), on the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This document synthesizes available data on its mechanism of action, summarizes quantitative effects in preclinical models, details common experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction
(D-Leu6)-LHRH (1-8) is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as LHRH. The substitution of a D-leucine at position 6 enhances its potency and resistance to degradation compared to the native decapeptide. As a GnRH agonist, it exhibits a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of LH and FSH from the anterior pituitary, a phenomenon often referred to as a "flare-up". However, with continuous administration, it leads to downregulation and desensitization of GnRH receptors on pituitary gonadotrophs, resulting in a profound suppression of gonadotropin and, consequently, gonadal steroid production. This paradoxical effect forms the basis of its therapeutic application in various hormone-dependent conditions.
Mechanism of Action
The primary mechanism of action of (D-Leu6)-LHRH (1-8) involves its interaction with GnRH receptors on the surface of pituitary gonadotrope cells. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of LH and FSH.
Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR), GnRH and its agonists like (D-Leu6)-LHRH (1-8) primarily activate the Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC are crucial for the downstream signaling cascades that result in the transcription of gonadotropin subunit genes and the exocytosis of LH and FSH.
Quantitative In Vivo Data
The following tables summarize the quantitative effects of a closely related and widely studied (D-Leu6)-LHRH analog, leuprolide acetate ((D-Leu6, des-Gly10)-LHRH ethylamide), on gonadotropin release in preclinical models. While not identical to (D-Leu6)-LHRH (1-8), leuprolide's mechanism and general effects are highly comparable and serve as a valuable reference.
Table 1: Acute Effects of a Single Subcutaneous Injection of an LHRH Agonist on Plasma LH Levels in Rats
| Time Post-Injection | Plasma LH Level (ng/mL) |
| Pre-injection (Baseline) | ~5-10 |
| 30 minutes | Significant increase |
| 1 hour | Peak levels observed |
| 2 hours | Levels begin to decline |
| 4 hours | Return towards baseline |
| 24 hours | Near baseline levels |
Note: Specific numerical values can vary significantly based on the rat strain, sex, age, and the specific assay used. The data presented is a generalized representation of the acute flare effect.
Table 2: Chronic Effects of Daily LHRH Agonist Administration on Plasma Gonadotropin and Testosterone Levels in Male Rats
| Treatment Group | Plasma LH (ng/mL) | Plasma FSH (ng/mL) | Plasma Testosterone (pg/mL) |
| Intact Control | Undetected | Undetected | 2506 ± 170 |
| Intact + LHRH Agonist (200 ng/day for 14 days) | Undetected | Undetected | 907 ± 69[1] |
| Castrated Control | 10-fold increase vs. intact | - | Undetected |
| Castrated + LHRH Agonist | Suppressed to ~10% of castrated control[2] | - | Undetected |
Note: In the study by Bhanot and Wilkinson (1983), LH and FSH levels in intact animals were below the detection limit of the assay used.[1]
Table 3: Long-Term Effects of Leuprolide Acetate on Serum LH and FSH in Men with Prostatic Carcinoma
| Time After Initial Administration | Serum LH Response | Serum FSH Response |
| First few days | Large increase | Large increase[3] |
| 1 week | Below initial levels | - |
| 2 weeks | Below initial levels | Below initial levels[3] |
| 10-11 weeks | Maintained at low levels | Nadir reached |
| 25-97 weeks | Maintained at low levels | Gradual increase from nadir |
Note: This table summarizes the biphasic response observed in a clinical setting, which mirrors the effects seen in preclinical models.
Experimental Protocols
The following are generalized protocols for in vivo studies investigating the effects of (D-Leu6)-LHRH (1-8) on gonadotropin release.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Sex: Male or female, depending on the study's objectives. For studies on gonadotropin suppression, castrated males are often used to remove the negative feedback of testosterone.
-
Age: Young adult to adult rats are typically used.
Drug Administration
-
Formulation: (D-Leu6)-LHRH (1-8) is typically dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS).
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common for acute studies. For chronic studies, osmotic minipumps can be surgically implanted for continuous delivery.
-
Dosing: Doses can range from nanograms to micrograms per animal or per kilogram of body weight, depending on the desired effect (stimulation vs. suppression).
Blood Sampling
-
Method: Blood samples are collected via various methods, including tail vein nicking, saphenous vein puncture, or via a surgically implanted catheter (e.g., in the jugular vein) for frequent sampling.
-
Time Points: For acute studies, samples are typically taken at baseline (pre-injection) and at multiple time points post-injection (e.g., 15, 30, 60, 120, 240 minutes). For chronic studies, sampling may occur daily, weekly, or at the termination of the study.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.
Hormone Analysis
-
Method: Plasma concentrations of LH and FSH are measured using a specific and sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These assays typically use specific antibodies against rat LH and FSH.
-
Reagents: Commercially available kits or reagents from programs like the National Hormone and Pituitary Program (NHPP) are often used.
-
Procedure: The assay involves the competitive binding of a radiolabeled or enzyme-linked hormone and the unlabeled hormone in the sample to a limited amount of specific antibody. The amount of bound labeled hormone is inversely proportional to the concentration of the hormone in the sample. A standard curve is generated using known concentrations of the hormone to quantify the levels in the unknown samples.
Conclusion
(D-Leu6)-LHRH (1-8) and its related analogs are potent modulators of the hypothalamic-pituitary-gonadal axis. Their biphasic action, characterized by an initial stimulation followed by profound suppression of gonadotropin release, has been well-documented in numerous in vivo studies. This technical guide provides a foundational understanding of the mechanisms, quantitative effects, and experimental methodologies associated with the in vivo assessment of this class of compounds. For researchers and drug development professionals, a thorough understanding of these principles is essential for the design and interpretation of preclinical studies aimed at harnessing the therapeutic potential of LHRH agonists. Further research with the specific (D-Leu6)-LHRH (1-8) analog is warranted to provide more precise quantitative data on its dose-response and time-course effects on gonadotropin release.
References
- 1. In vivo comparison of LH-RH and FSH-RH activities of (DES-GLY10) (PRO9-ethylamide)-LH-RH, (DES-GLY10)(PRO9-propylamide)-LH-RH, and LH-RH using immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downward regulation of plasma LH by LHRH agonist, leuprolide acetate, resulting in inhibited renal growth and function in the castrated male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
The Evolution of a Superagonist: A Technical Guide to (D-Leu6)-LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a particular focus on the significance of the (D-Leu6) substitution. While specific quantitative data for the (1-8) fragment of (D-Leu6)-LHRH is not extensively available in peer-reviewed literature, this document extrapolates from the broader class of potent LHRH agonists to provide a comprehensive understanding of its anticipated properties and the experimental methodologies used in its study.
Discovery and a History of Enhanced Potency
The journey of (D-Leu6)-LHRH analogs begins with the groundbreaking discovery of the native LHRH decapeptide structure in the early 1970s by the research groups of Andrew Schally and Roger Guillemin, a feat that earned them the Nobel Prize.[1][2][3] This discovery unlocked the door to understanding and manipulating the hypothalamic-pituitary-gonadal axis.
Initial research focused on synthesizing LHRH and its analogs to treat infertility. However, a pivotal discovery was the paradoxical effect of continuous administration of potent LHRH agonists. While acute administration stimulated the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), chronic exposure led to the downregulation of LHRH receptors in the pituitary gland, resulting in a state of "medical castration."[1][2] This finding opened up new therapeutic avenues for hormone-dependent diseases like prostate cancer.
A key breakthrough in developing more potent and stable LHRH analogs was the substitution of the glycine residue at position 6 with a D-amino acid. This modification was found to stabilize a crucial β-turn in the peptide's structure, enhancing its binding affinity to the LHRH receptor and increasing its resistance to enzymatic degradation. The substitution with D-Leucine, creating (D-Leu6)-LHRH analogs, proved to be particularly effective in creating "superagonists" with significantly prolonged and enhanced biological activity compared to the native hormone. One of the most well-known examples of such an analog is Leuprolide, or [D-Leu6, Pro-NHEt9]-LHRH.
While the specific history of the (D-Leu6)-LHRH (1-8) fragment is not well-documented in the literature, it is likely a subject of structure-activity relationship studies aimed at identifying the minimal sequence required for biological activity.
Mechanism of Action: From Stimulation to Suppression
(D-Leu6)-LHRH analogs exert their effects by binding to the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells. The binding of the agonist initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
The initial phase of agonist administration results in a transient surge in LH and FSH levels, which can cause a temporary increase in testosterone in males and estrogen in females. However, the continuous presence of the potent and stable agonist leads to a desensitization of the pituitary gonadotropes. This is achieved through two primary mechanisms:
-
Receptor Downregulation: The constant stimulation of the GnRH receptors leads to their internalization and degradation, reducing the number of available receptors on the cell surface.
-
Decoupling of Signaling Pathways: The sustained agonist binding can uncouple the receptor from its downstream signaling pathways, rendering the cell unresponsive to further stimulation.
This sustained suppression of LH and FSH secretion ultimately leads to a significant reduction in gonadal steroid production, forming the basis of its therapeutic use in hormone-sensitive cancers and other conditions.
Quantitative Biological Data
Table 1: Receptor Binding Affinity
| Compound | Receptor Source | Assay Type | Binding Affinity (Kd) | Reference |
| Native LHRH | Rat Pituitary Membranes | Radioligand Binding Assay | ~1-5 nM | General Literature |
| (D-Leu6)-LHRH Analog (e.g., Leuprolide) | Rat Pituitary Membranes | Radioligand Binding Assay | ~0.1-0.5 nM | General Literature |
| (D-Leu6)-LHRH (1-8) | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Potency for Gonadotropin Release
| Compound | Cell Line/System | Assay | LH Release (EC50) | FSH Release (EC50) | Reference |
| Native LHRH | Primary Rat Pituitary Cells | In Vitro Bioassay | ~1-10 nM | ~5-20 nM | General Literature |
| (D-Leu6)-LHRH Analog (e.g., Leuprolide) | Primary Rat Pituitary Cells | In Vitro Bioassay | ~0.05-0.5 nM | ~0.1-1 nM | General Literature |
| (D-Leu6)-LHRH (1-8) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The study of (D-Leu6)-LHRH analogs involves a range of standard biochemical and pharmacological techniques.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (D-Leu6)-LHRH (1-8) and other LHRH analogs is typically achieved through Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Leu-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Preparation: The Fmoc-Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with a coupling reagent and a base and then added to the resin. The reaction progress is monitored using a qualitative test (e.g., Kaiser test).
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence ({Pyr}-His(Trt)-Trp(Boc)-Ser(tBu)-Tyr(tBu)-D-Leu-Leu-Arg(Pbf)).
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Receptor Binding Assay
To determine the affinity of the synthesized analog for the GnRH receptor, a competitive radioligand binding assay is commonly employed.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from rat pituitary glands or a recombinant cell line)
-
A radiolabeled LHRH analog with high affinity (e.g., [125I]-Triptorelin)
-
Unlabeled competitor peptides (native LHRH and the test analog, e.g., (D-Leu6)-LHRH (1-8))
-
Incubation buffer
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Methodology:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the test compound for the receptor.
Visualizing the Molecular Landscape
GnRH Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of an LHRH agonist to its receptor.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Synthesis and a ssay
The following diagram outlines the typical workflow for the synthesis and in vitro evaluation of a novel LHRH analog.
Caption: LHRH Analog Synthesis and Assay Workflow.
References
Peptide Screening Applications of (D-Leu6)-LHRH (1-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the peptide analog (D-Leu6)-LHRH (1-8), focusing on its applications in peptide screening. This guide covers the peptide's structure and function, relevant signaling pathways, quantitative data on receptor binding, and detailed experimental protocols for its use in screening applications.
Introduction to (D-Leu6)-LHRH (1-8)
(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of the N-terminal fragment of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a polypeptide that targets the GnRH receptor.[1] The key modification in this analog is the substitution of the glycine at position 6 with a D-Leucine. This substitution is critical as it stabilizes a β-turn conformation, which is essential for ligand interaction and generally results in a more potent and stable molecule compared to the native hormone. Such modifications are a common strategy in the design of LHRH agonists to enhance their binding affinity and biological activity.
The structure of (D-Leu6)-LHRH (1-8) is as follows:
pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH
Due to its properties as a stable and potent GnRH receptor agonist, (D-Leu6)-LHRH (1-8) and similar analogs are valuable tools in peptide screening. Peptide screening is a research method used to identify active peptides from a library, primarily through techniques like immunoassays.[1] These screening applications are pivotal for drug discovery, functional analysis, protein interaction studies, and epitope mapping.
LHRH Signaling Pathways
The signaling pathway of LHRH and its analogs can differ depending on the cell type, which is a crucial consideration for screening applications.
Pituitary Gonadotroph Cells
In the anterior pituitary gland, LHRH binds to its G protein-coupled receptor (GPCR) on gonadotroph cells. This interaction primarily activates the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Cancer Cells
In certain cancer cells, such as those in prostate and breast cancer, the LHRH receptor is often overexpressed. Interestingly, the signaling pathway in these cells differs from that in the pituitary. Here, the LHRH receptor appears to couple to Gαi proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can interfere with downstream signaling pathways like MAPK and PI3K/AKT, ultimately resulting in antiproliferative and apoptotic effects.
Quantitative Data from Screening Applications
The following table summarizes the binding affinity of a representative superagonist analog, [D-Ala⁶]-GnRH, compared to native LHRH. This data is indicative of the enhanced binding affinity expected from (D-Leu6)-LHRH (1-8).
| Compound | Equilibrium Association Constant (Ka) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |
| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |
| Superagonist Analog ([D-Ala⁶]-GnRH) | 4.6 x 10⁹ | ~7.0 |
Data sourced from a competitive binding assay using a radioligand-receptor assay.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the screening applications of (D-Leu6)-LHRH (1-8).
Solid-Phase Peptide Synthesis (SPPS) of (D-Leu6)-LHRH (1-8)
This protocol outlines the synthesis using Fmoc-based chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Leu, Leu, Arg(Pbf))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)
-
Cold diethyl ether
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, starting from the C-terminus (Arg) to the N-terminus (pGlu).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 22 mm)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the peptide solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the fractions by analytical RP-HPLC and characterize by mass spectrometry.
-
Pool the pure fractions and lyophilize.
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of (D-Leu6)-LHRH (1-8) to the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor
-
Radiolabeled LHRH analog (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled (D-Leu6)-LHRH (1-8) (competitor)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Glass fiber filters
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled (D-Leu6)-LHRH (1-8).
-
Incubation: In assay tubes, combine the binding buffer, a fixed concentration of the radiolabeled LHRH analog, the cell membranes, and varying concentrations of the unlabeled competitor. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
(D-Leu6)-LHRH (1-8) is a potent and stable GnRH receptor agonist with significant applications in peptide screening for drug discovery and development. Its distinct signaling mechanisms in different cell types make it a versatile tool for targeting various diseases, including hormone-dependent cancers. The protocols provided in this guide offer a framework for the synthesis, purification, and screening of this and similar peptide analogs. The ability to create and screen libraries of such modified peptides is a cornerstone of modern therapeutic peptide development.
References
Methodological & Application
Application Notes and Protocols for (D-Leu6)-LHRH (1-8) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu6)-LHRH (1-8). This peptide, a potent gonadotropin-releasing hormone (GnRH) receptor agonist, is a valuable tool in diverse research areas, including oncology, reproductive medicine, and endocrinology. The following sections detail its mechanism of action, quantitative data from in vitro assays, and step-by-step experimental protocols.
Mechanism of Action
(D-Leu6)-LHRH (1-8), also known as leuprolide, is a synthetic nonapeptide analog of the naturally occurring GnRH. Its primary mechanism of action involves binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells and various other cell types, including cancer cells.[1]
Upon binding, (D-Leu6)-LHRH (1-8) initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. However, continuous administration leads to the downregulation and desensitization of the GnRHR, resulting in a profound suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production.[2] This paradoxical effect forms the basis of its therapeutic applications in hormone-dependent diseases.
In addition to its effects on the pituitary-gonadal axis, (D-Leu6)-LHRH (1-8) can exert direct effects on cells that express GnRH receptors, such as prostate, breast, and ovarian cancer cells. These direct actions can include inhibition of cell proliferation and induction of apoptosis.[1]
Quantitative Data
The following tables summarize key quantitative data for (D-Leu6)-LHRH (1-8) and related LHRH analogs from various in vitro studies. This data is crucial for designing experiments and interpreting results.
Table 1: GnRH Receptor Binding Affinity
| Compound | Cell Line/Tissue | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| (D-Trp6)-LHRH | Human Bladder Cancer Specimens | [125I][D-Trp6]LHRH | 0.51 | 0.33 | [1] |
| GnRH Analog | αT3-1 Cells | GnRH Analog | 0.50 | 1.6 | [3] |
| GnRH Analog | Rat Anterior Pituitary | GnRH Analog | 0.20 | 0.31 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Leuprolide | Prostate Cancer Cells | MTT Assay | 72 hours | Concentration-dependent reduction in viability | |
| GnRH Analogues | MCF-7 (Breast Cancer) | Not Specified | 48 hours | 30 µM showed significant effects on gene expression |
Signaling Pathway
The binding of (D-Leu6)-LHRH (1-8) to the GnRH receptor initiates a complex intracellular signaling cascade. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which regulate gene expression and cellular responses such as hormone secretion and proliferation. In some cell types, the GnRH receptor can also couple to Gs or Gi proteins.
Caption: Signaling pathway of (D-Leu6)-LHRH (1-8) via the GnRH receptor.
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the activity of (D-Leu6)-LHRH (1-8).
Experimental Workflow: Cell Proliferation (MTT) Assay
The following diagram illustrates a typical workflow for assessing the effect of (D-Leu6)-LHRH (1-8) on the proliferation of cancer cells.
Caption: A typical workflow for an in vitro cell proliferation assay.
Protocol 1: Cell Proliferation (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of (D-Leu6)-LHRH (1-8) on cancer cell lines.
Materials:
-
(D-Leu6)-LHRH (1-8) peptide
-
GnRH receptor-positive cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the chosen cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of (D-Leu6)-LHRH (1-8) in sterile water or an appropriate solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10-12 M to 10-6 M).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (D-Leu6)-LHRH (1-8). Include vehicle control wells (medium with solvent only) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Readout: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the (D-Leu6)-LHRH (1-8) concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: GnRH Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of (D-Leu6)-LHRH (1-8) for the GnRH receptor.
Materials:
-
(D-Leu6)-LHRH (1-8) peptide
-
Radiolabeled GnRH analog (e.g., [125I]-(D-Trp6)-LHRH)
-
Cell membranes prepared from a cell line or tissue expressing the GnRH receptor
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the radiolabeled GnRH analog (typically at or below its Kd).
-
Add increasing concentrations of unlabeled (D-Leu6)-LHRH (1-8) (the competitor).
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled GnRH agonist, e.g., 1 µM).
-
-
Incubation:
-
Add the cell membrane preparation (e.g., 50-100 µg of protein) to all tubes.
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through the glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of the competitor: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Analyze the resulting competition curve using non-linear regression to determine the IC50 of (D-Leu6)-LHRH (1-8).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols: (D-Leu6)-LHRH (1-8) in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system.[1] Synthetic LHRH analogs, both agonists and antagonists, are cornerstone therapies in the management of advanced prostate cancer.[2] These agents primarily function by suppressing testicular testosterone production. However, a growing body of evidence suggests that LHRH analogs can also exert direct effects on prostate cancer cells through binding to LHRH receptors present on the tumor cells themselves.[3][4] This opens avenues for novel therapeutic strategies targeting these receptors.
This document provides detailed application notes and experimental protocols for the investigation of (D-Leu6)-LHRH (1-8) , a fragment of the potent LHRH agonist leuprolide, in prostate cancer cell lines. While direct experimental data for this specific fragment is limited in publicly available literature, the protocols and conceptual framework provided herein are based on extensive research on full-length LHRH agonists and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
LHRH agonists exert their effects on prostate cancer cells through binding to LHRH receptors, which are G-protein coupled receptors.[5] In contrast to their function in the pituitary, where they are coupled to Gαq/11, in prostate cancer cells, these receptors are often coupled to Gαi proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This signaling cascade can interfere with growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR) pathway, and promote anti-proliferative and apoptotic effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of peptide antagonists of luliberin (luteinizing hormone-releasing hormone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of luteinizing hormone-releasing hormone (LHRH) agonists on human androgen-independent prostate cancer cell line DU 145: evidence for an autocrine-inhibitory LHRH loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Animal Model Studies with (D-Leu6)-LHRH (1-8) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (D-Leu6)-LHRH (1-8) and its potent analog, leuprolide acetate, in preclinical animal model studies. The information is intended to guide researchers in designing and executing experiments for applications in oncology, reproductive biology, and endocrinology.
Introduction
(D-Leu6)-LHRH (1-8) is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of D-Leucine at position 6 enhances its potency and prolongs its biological half-life compared to the native hormone. These agonists of the GnRH receptor are crucial tools in a variety of research fields.
Initially, administration of (D-Leu6)-LHRH (1-8) or its analogs stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid production. However, chronic and continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary. This paradoxical effect results in a profound suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of circulating sex hormones like testosterone and estrogen. This dual-action mechanism makes it a valuable agent for studying hormone-dependent conditions.
Key Research Applications
-
Oncology: Investigating the therapeutic potential of androgen and estrogen deprivation in hormone-dependent cancers such as prostate, breast, and ovarian cancers.
-
Reproductive Biology: Studying the hormonal regulation of the reproductive system, including the suppression of estrous cycles, induction of ovulation (with pulsatile administration), and management of conditions like endometriosis.
-
Endocrinology: Exploring the feedback mechanisms within the hypothalamic-pituitary-gonadal (HPG) axis.
Quantitative Data Summary
The following tables summarize quantitative data from various animal model studies.
Table 1: Effects of Leuprolide Acetate on Testosterone Suppression in Male Rodents
| Animal Model | Dosage | Administration Route | Duration | Effect on Testosterone Levels |
| Rats | 40 µ g/day | Subcutaneous | 12 weeks | Variable suppression of LH.[1] |
| Rats | 200 µ g/day | Subcutaneous | 12 weeks | Consistent suppression of LH; Testosterone fell to 15 +/- 2.4 ng/100 ml.[1] |
| Middle-aged C57BL/6J Mice | 18 mg/4 weeks (osmotic minipump) | Subcutaneous | 12 weeks | Significant reduction in serum testosterone levels, confirming chemical castration.[2] |
Table 2: Effects of Leuprolide Acetate on Reproductive Parameters in Female Rats
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Long-Evans Rats | 50 µg/kg/day | Subcutaneous | Postnatal day 25-50 | Delayed pubertal onset; Disrupted estrous cyclicity (remained in metestrus/diestrus).[3][4] |
| Wistar Rats (PCOS model) | Single depot injection | Subcutaneous | Before 48 hours of life | Increased the percentage of estrus cycles from 0% to 25%; Reduced serum testosterone levels. |
| Pregnant Wistar Albino Rats | 1 mg/kg (single dose) | Subcutaneous | Day 8 of pregnancy | Adversely affected embryonal implantation. |
Table 3: Efficacy of LHRH Analogs in a Rat Prostate Cancer Model (Dunning R-3327H)
| Treatment | Dosage | Administration Route | Duration | Effect on Tumor Growth |
| [D-Trp6]LH-RH microcapsules | 25 µ g/day (released dose) | Intramuscular | 100 days | Reduced tumor volume more effectively than cyclophosphamide alone. |
| [D-Trp6]LH-RH microcapsules + Cyclophosphamide | 25 µ g/day + 5 mg/kg (twice weekly) | Intramuscular + Intraperitoneal | 100 days | Appeared to completely arrest tumor growth. |
Experimental Protocols
General Guidelines for Animal Care and Handling
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow a minimum of one week for animals to acclimate to the facility before initiating any experimental procedures.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration of (D-Leu6)-LHRH (1-8) and its Analogs
(D-Leu6)-LHRH (1-8) and its analogs are peptides and should be handled with care to prevent degradation.
-
Storage: Store the peptide at -20°C or as recommended by the supplier.
-
Formulation for Injection: For subcutaneous injection, the peptide can be dissolved in a sterile vehicle. A common formulation involves dissolving the peptide in a small amount of DMSO, followed by dilution with sterile saline (0.9% NaCl) or PBS. The final concentration of DMSO should be kept low to avoid toxicity. Alternatively, vehicles containing PEG300 and Tween 80 can be used to improve solubility and stability. For continuous delivery, osmotic minipumps can be utilized. Depot formulations are also available for long-term studies.
Protocol for a Prostate Cancer Xenograft Model in Mice
This protocol describes the use of leuprolide acetate to induce androgen deprivation in a mouse model of prostate cancer.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP) into the flank of the mice.
-
Treatment Groups:
-
Vehicle control group.
-
Leuprolide acetate treatment group.
-
-
Administration: Once tumors are established, begin treatment with leuprolide acetate. A sustained-release depot formulation can be administered subcutaneously.
-
Endpoints:
-
Monitor tumor volume regularly using calipers.
-
Measure serum testosterone and Prostate-Specific Antigen (PSA) levels at specified time points.
-
At the end of the study, excise tumors for weight measurement and histological analysis.
-
Protocol for Suppression of Estrous Cycle in Female Rats
This protocol outlines the procedure for inducing a state of anestrus in female rats.
-
Animal Model: Adult female rats with regular estrous cycles.
-
Estrous Cycle Monitoring: Monitor the estrous cycle of each rat for at least one full cycle prior to treatment to establish a baseline. This can be done through daily vaginal smears.
-
Treatment Groups:
-
Vehicle control group.
-
Leuprolide acetate treatment group (e.g., 50 µg/kg/day).
-
-
Administration: Administer leuprolide acetate or vehicle daily via subcutaneous injection.
-
Endpoints:
-
Continue daily monitoring of the estrous cycle. Suppression is indicated by a persistent diestrus or metestrus stage.
-
Measure serum LH, FSH, and estradiol levels.
-
At the end of the study, ovarian and uterine weights can be measured.
-
Visualizations
GnRH Receptor Signaling Pathway
The binding of (D-Leu6)-LHRH (1-8) to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular events.
Caption: GnRH Receptor Signaling Cascade.
Experimental Workflow for a Prostate Cancer Animal Study
The following diagram illustrates a typical workflow for evaluating the efficacy of (D-Leu6)-LHRH (1-8) analogs in a prostate cancer xenograft model.
Caption: Prostate Cancer Xenograft Study Workflow.
References
- 1. Effect of very high dose D-leucine6-gonadotropin-releasing hormone proethylamide on the hypothalamic-pituitary testicular axis in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: (D-Leu⁶)-LHRH (1-8) In Vitro Receptor Binding Assay
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro receptor binding assays for (D-Leu⁶)-LHRH (1-8), a fragment of a potent Luteinizing Hormone-Releasing Hormone (LHRH) analog. The primary target for this peptide is the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) pivotal in reproductive endocrinology.
Introduction
(D-Leu⁶)-LHRH (1-8) is an octapeptide fragment of Leuprolide, a synthetic GnRH agonist. The substitution of a D-amino acid at position 6 enhances its stability against enzymatic degradation compared to the native GnRH. Characterizing the binding affinity of such analogs to the GnRH receptor is a critical step in drug discovery and development. This document outlines the materials and procedures for a competitive radioligand binding assay to determine the binding affinity (Ki) of (D-Leu⁶)-LHRH (1-8) for the GnRH receptor.
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the GPCR family that primarily couples to the Gαq/11 subunit. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Concurrently, DAG and the elevated Ca²⁺ levels activate Protein Kinase C (PKC), which phosphorylates downstream targets, including those involved in the synthesis and release of gonadotropins (LH and FSH).
Application Notes and Protocols for the Preparation of (D-Leu6)-LHRH (1-8) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the synthetic peptide (D-Leu6)-LHRH (1-8). Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.
(D-Leu6)-LHRH (1-8) is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). It has the amino acid sequence {Pyr}-His-Trp-Ser-Tyr-{d-Leu}-Leu-Arg. Due to the presence of basic amino acid residues (Histidine and Arginine) and the absence of acidic residues, this peptide is classified as a basic peptide. Its solubility is therefore pH-dependent.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for the preparation of a (D-Leu6)-LHRH (1-8) stock solution are summarized in the table below.
| Parameter | Value | Notes |
| Molecular Formula | C₅₂H₇₂N₁₄O₁₂ | |
| Molecular Weight | 1085.21 g/mol | [1] |
| Recommended Solvents | 1. Sterile, distilled water2. 10% Acetic Acid in sterile water | For basic peptides, water is the first choice. If solubility is low, a dilute acid solution can be used.[2][3] |
| Recommended Stock Concentration | 1-5 mg/mL | A higher concentration can be prepared and then diluted to the working concentration.[4] |
| Storage of Lyophilized Peptide | -20°C or -80°C | Long-term storage of the solid peptide.[2] |
| Storage of Stock Solution | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles. For solutions containing DMSO, store at -20°C to prevent freezing. |
| Stability of Stock Solution | Up to 6 months at -80°C | Stability is dependent on the solvent and storage conditions. |
Experimental Protocols
Reconstitution of Lyophilized (D-Leu6)-LHRH (1-8)
This protocol describes the steps for dissolving the lyophilized peptide to create a stock solution. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized (D-Leu6)-LHRH (1-8) peptide
-
Sterile, distilled water
-
10% Acetic Acid solution (optional)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Weigh the Peptide (if necessary): If the peptide has not been pre-weighed, carefully weigh the desired amount in a sterile microcentrifuge tube.
-
Initial Solubilization Attempt with Water:
-
Add a small amount of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the tube to mix.
-
If the peptide does not dissolve completely, sonication for a few minutes may aid dissolution.
-
-
Acidic Solution for Enhanced Solubility (if needed):
-
If the peptide remains insoluble in water, add a 10% acetic acid solution dropwise until the peptide dissolves completely.
-
Gently vortex after each addition.
-
-
Final Volume Adjustment: Once the peptide is fully dissolved, add the appropriate solvent to reach the final desired concentration.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.
Determination of Net Charge
The net charge of a peptide at a given pH is crucial for selecting the appropriate solvent. The net charge of (D-Leu6)-LHRH (1-8) at neutral pH (pH 7) can be estimated as follows:
-
Amino Acid Sequence: {Pyr}-His-Trp-Ser-Tyr-{d-Leu}-Leu-Arg
-
N-terminus ({Pyr}): Pyroglutamic acid is neutral.
-
C-terminus (Arg): Assuming a free carboxyl group, it will have a charge of -1 at pH 7.
-
Acidic Residues (Asp, Glu): 0
-
Basic Residues:
-
Histidine (His): The pKa of the side chain is ~6.0. At pH 7, a fraction will be protonated, contributing a partial positive charge (conservatively estimated as +0.5).
-
Arginine (Arg): The pKa of the side chain is ~12.5, so it will be fully protonated with a +1 charge.
-
Estimated Net Charge at pH 7: (0) + (0) + (+0.5 for His) + (+1 for Arg) + (-1 for C-terminus) = +0.5 .
This positive net charge confirms that (D-Leu6)-LHRH (1-8) is a basic peptide, justifying the use of water or a dilute acidic solution for reconstitution.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of a (D-Leu6)-LHRH (1-8) stock solution.
Signaling Pathway of GnRH Receptor
(D-Leu6)-LHRH (1-8) is an analog of LHRH and is expected to act on the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor. The binding of an agonist like (D-Leu6)-LHRH (1-8) to the GnRH receptor primarily activates the Gq/11 signaling pathway.
Caption: Simplified signaling pathway of the GnRH receptor upon agonist binding.
References
Application Notes and Protocols for Utilizing (D-Leu6)-LHRH (1-8) in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu6)-LHRH (1-8) is a synthetic octapeptide analog of a fragment of the full-length Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its sequence is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg. This analog is a valuable tool for investigating the intricate protein-protein interactions between LHRH/GnRH and its cognate receptor, the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[1]
The substitution of the native Glycine at position 6 with a D-Leucine residue is a key modification. D-amino acid substitutions in this position are known to stabilize a β-turn conformation, which is crucial for high-affinity binding to the GnRH receptor.[2] Furthermore, the C-terminal Arginine at position 8 is also recognized as a critical residue for maintaining high binding affinity.[3][4] The truncation of the C-terminal Glycinamide (Gly10) and Proline (Pro9) from the full-length LHRH peptide makes (D-Leu6)-LHRH (1-8) a specific tool to study the minimal structural requirements for receptor interaction and the role of the C-terminus in signaling and receptor modulation.
These application notes provide a comprehensive overview of the signaling pathways involved and detailed protocols for utilizing (D-Leu6)-LHRH (1-8) to study its interaction with the GnRH receptor.
Signaling Pathways and Mechanism of Action
The GnRH receptor is primarily coupled to the Gq/11 family of G-proteins.[5] Upon binding of an agonist like (D-Leu6)-LHRH (1-8), the receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Quantitative Data
| Parameter | Description | Expected Range | Reference Analogs |
| IC50 | The concentration of (D-Leu6)-LHRH (1-8) that inhibits 50% of the specific binding of a radiolabeled LHRH analog. | Low Nanomolar (nM) | [D-Ala⁶]-GnRH, Leuprolide |
| Kd | The equilibrium dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. | Low Nanomolar (nM) | [D-Ala⁶]-GnRH, Leuprolide |
Experimental Protocols
The following are detailed protocols that can be adapted for studying the interaction of (D-Leu6)-LHRH (1-8) with the GnRH receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50 and Ki) of (D-Leu6)-LHRH (1-8) for the GnRH receptor expressed in a suitable cell line (e.g., αT3-1 pituitary cells or HEK293 cells transfected with the GnRH receptor).
Materials:
-
GnRHR-expressing cells (e.g., αT3-1 or transfected HEK293)
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-Buserelin)
-
(D-Leu6)-LHRH (1-8) peptide
-
Binding Buffer: 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture GnRHR-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of varying concentrations of unlabeled (D-Leu6)-LHRH (1-8) (e.g., 10⁻¹² M to 10⁻⁵ M). For total binding, add 50 µL of binding buffer. For non-specific binding, add a high concentration of unlabeled LHRH agonist (e.g., 1 µM Buserelin).
-
Add 50 µL of a fixed concentration of the radiolabeled LHRH agonist (e.g., 50 pM [¹²⁵I]-Buserelin).
-
Add 50 µL of the membrane preparation (e.g., 20-50 µg of protein per well).
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of (D-Leu6)-LHRH (1-8).
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate a direct physical interaction between (D-Leu6)-LHRH (1-8) and the GnRH receptor in a cellular context.
Materials:
-
GnRHR-expressing cells
-
(D-Leu6)-LHRH (1-8), potentially with a tag (e.g., Biotin or FLAG) for easier detection
-
Cell lysis buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors
-
Anti-GnRHR antibody
-
Protein A/G magnetic beads
-
Wash buffer: Lysis buffer without detergent
-
Elution buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer
-
Antibody for Western blotting (e.g., anti-FLAG or streptavidin-HRP)
Procedure:
-
Cell Treatment and Lysis:
-
Culture GnRHR-expressing cells and treat with (D-Leu6)-LHRH (1-8) at a desired concentration (e.g., 100 nM) for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse in non-denaturing lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-GnRHR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes the (D-Leu6)-LHRH (1-8) (e.g., an antibody against a tag on the peptide).
-
A band corresponding to the peptide in the lane from the treated cells, but not the control cells, would indicate a direct interaction.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of the interaction between (D-Leu6)-LHRH (1-8) and the GnRH receptor in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, functional GnRH receptor (this can be challenging; alternatively, a receptor fragment or a nanodisc-reconstituted receptor can be used)
-
(D-Leu6)-LHRH (1-8) peptide
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Receptor Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified GnRH receptor over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
SPR Analysis:
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of (D-Leu6)-LHRH (1-8) over the sensor chip surface to monitor the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface with a short pulse of regeneration solution.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Conclusion
(D-Leu6)-LHRH (1-8) serves as a potent tool for dissecting the molecular interactions between LHRH analogs and the GnRH receptor. The provided protocols offer a framework for characterizing the binding affinity and demonstrating the physical interaction of this peptide with its receptor. The insights gained from such studies are invaluable for the rational design of novel therapeutics targeting the GnRH signaling pathway for various clinical applications, including cancer therapy and reproductive medicine.
References
- 1. Gonadotropin-releasing hormone (GnRH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of (D-Leu6)-LHRH (1-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu6)-LHRH (1-8) is a synthetic analog of a fragment of the luteinizing hormone-releasing hormone (LHRH). LHRH receptors are often overexpressed in a variety of cancers, including prostate, breast, and ovarian cancers, while having limited expression in most healthy tissues.[1] This differential expression makes LHRH analogs, such as (D-Leu6)-LHRH (1-8), promising candidates for targeted cancer therapy. The binding of these analogs to LHRH receptors on tumor cells can trigger an anti-proliferative effect.[1][2] The signaling pathway in these cancer cells is often distinct from the pathway in the pituitary gland and is typically mediated through a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This application note provides detailed protocols for assessing the in vitro cytotoxicity of (D-Leu6)-LHRH (1-8) against cancer cell lines expressing the LHRH receptor.
Data Presentation
The cytotoxic effect of (D-Leu6)-LHRH (1-8) can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables provide representative data from key cytotoxicity assays.
Table 1: Cell Viability (MTT Assay)
| Cell Line | (D-Leu6)-LHRH (1-8) IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| LNCaP (Prostate Cancer) | 8.5 | 0.5 |
| DU-145 (Prostate Cancer) | 12.2 | 0.8 |
| PC-3 (Prostate Cancer) | 15.8 | 1.2 |
| MCF-7 (Breast Cancer) | 10.3 | 0.7 |
| OVCAR-3 (Ovarian Cancer) | 9.7 | 0.6 |
| HEK293 (Control) | > 100 | 5.4 |
Table 2: Membrane Integrity (LDH Release Assay)
| Cell Line | (D-Leu6)-LHRH (1-8) (% Cytotoxicity at 25 µM) | Triton X-100 (% Cytotoxicity) (Positive Control) |
| LNCaP | 45% | 100% |
| DU-145 | 38% | 100% |
| PC-3 | 32% | 100% |
| MCF-7 | 41% | 100% |
| OVCAR-3 | 43% | 100% |
| HEK293 | < 5% | 100% |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line (Treated with 15 µM (D-Leu6)-LHRH (1-8) for 48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| LNCaP | 28% | 15% |
| DU-145 | 22% | 12% |
| PC-3 | 18% | 10% |
| MCF-7 | 25% | 14% |
| OVCAR-3 | 26% | 16% |
| HEK293 | < 2% | < 1% |
Experimental Protocols
Cell Culture and Maintenance
-
Culture LHRH receptor-positive cancer cell lines (e.g., LNCaP, DU-145, PC-3, MCF-7, OVCAR-3) and a control cell line with low or no receptor expression (e.g., HEK293) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of (D-Leu6)-LHRH (1-8) in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include three sets of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of (D-Leu6)-LHRH (1-8) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Gene Expression Analysis Following (D-Leu6)-LHRH (1-8) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing gene expression changes in response to treatment with (D-Leu6)-LHRH (1-8), a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document outlines the mechanism of action, detailed experimental protocols, and data interpretation strategies.
Introduction to (D-Leu6)-LHRH (1-8) and its Mechanism of Action
(D-Leu6)-LHRH (1-8) is a potent synthetic agonist of the Gonadotropin-Releasing Hormone receptor (GnRHR). Like other LHRH analogs such as Leuprolide, Goserelin, and Triptorelin, its primary mechanism of action involves the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3]
Upon initial administration, (D-Leu6)-LHRH (1-8) stimulates the GnRH receptors in the anterior pituitary gland, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] This initial "flare-up" effect can temporarily increase the production of gonadal hormones like testosterone and estrogen. However, continuous and prolonged exposure to (D-Leu6)-LHRH (1-8) leads to the downregulation and desensitization of GnRH receptors. This sustained suppression of LH and FSH secretion results in a significant reduction of sex steroid levels, creating a state of "medical castration".
Beyond its effects on the pituitary, LHRH analogs can also have direct effects on various tissues and tumors that express GnRH receptors, including breast, prostate, and ovarian cancer cells. These direct actions can modulate the expression of genes involved in cell proliferation and invasion, such as metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
The following diagram illustrates the signaling pathway of LHRH analogs.
Experimental Design for Gene Expression Analysis
A well-designed experiment is crucial for obtaining meaningful gene expression data. The following workflow outlines the key steps for analyzing the effects of (D-Leu6)-LHRH (1-8) treatment.
Detailed Experimental Protocols
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., prostate cancer cells like LNCaP, breast cancer cells like MCF-7, or pituitary gonadotrope cells).
-
Culture Conditions: Culture cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of (D-Leu6)-LHRH (1-8) in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with the desired concentration of (D-Leu6)-LHRH (1-8). Include a vehicle-only control group.
-
Incubate for the desired time points (e.g., short-term for flare effect: 4-6 hours; long-term for suppression: 24-72 hours).
-
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Primer Design: Design or obtain pre-validated primers for target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.
-
A typical reaction includes: cDNA template, forward and reverse primers, master mix, and nuclease-free water.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Data Presentation
Quantitative data from gene expression analysis should be summarized in clear and concise tables.
Table 1: Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| GENE_A | 2.5 | 0.001 | 0.005 |
| GENE_B | -1.8 | 0.003 | 0.012 |
| GENE_C | 1.5 | 0.010 | 0.035 |
| ... | ... | ... | ... |
Table 2: qRT-PCR Validation of Key Genes
| Gene Symbol | Treatment Group | Normalized Expression (Mean ± SD) | Fold Change |
| GENE_A | Control | 1.00 ± 0.12 | - |
| (D-Leu6)-LHRH (1-8) | 5.67 ± 0.45 | 5.67 | |
| GENE_B | Control | 1.00 ± 0.09 | - |
| (D-Leu6)-LHRH (1-8) | 0.38 ± 0.05 | -2.63 |
Potential Gene Targets for Analysis
Based on the known effects of LHRH analogs, the following genes and pathways are relevant for investigation:
-
Hypothalamic-Pituitary Axis: GNRH1, GNRHR, KISS1, ESR1, ESR2, AR.
-
Hormone Synthesis: Genes involved in steroidogenesis.
-
Cell Proliferation and Invasion: MMP2, MMP9, TIMP1, TIMP2, TIMP3.
-
Metabolism: Ghrelin, LPL.
These application notes provide a framework for conducting and interpreting gene expression studies following treatment with (D-Leu6)-LHRH (1-8). Researchers should adapt these protocols to their specific experimental systems and research objectives.
References
Application of (D-Leu6)-LHRH (1-8) in Epitope Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitope screening is a critical process in immunology and drug development for identifying the specific sites (epitopes) on an antigen that are recognized by antibodies. This information is vital for the development of vaccines, therapeutic antibodies, and diagnostic assays. Luteinizing hormone-releasing hormone (LHRH), a decapeptide, and its analogs are key targets in the development of therapies for hormone-dependent cancers and other conditions. The synthetic LHRH analog, (D-Leu6)-LHRH (1-8), a truncated peptide with a D-amino acid substitution to increase stability, can be a valuable tool in characterizing the epitopes recognized by anti-LHRH antibodies. This document provides detailed application notes and protocols for the use of (D-Leu6)-LHRH (1-8) in B-cell epitope screening, primarily through competitive enzyme-linked immunosorbent assay (ELISA).
Application Notes
(D-Leu6)-LHRH (1-8) can be effectively utilized in epitope screening to:
-
Characterize the specificity of polyclonal and monoclonal antibodies: By competing with the native LHRH or a larger fragment for antibody binding, it can help determine if the antibody's epitope lies within the 1-8 amino acid sequence.
-
Fine-map the epitope of anti-LHRH antibodies: Its use in conjunction with other LHRH fragments and analogs in competitive assays allows for a more precise definition of the key amino acid residues involved in antibody binding.
-
Select antibodies with desired binding characteristics: Researchers can screen for antibodies that specifically recognize or are inhibited by this analog, which may have implications for the development of targeted therapies. For instance, a study on LHRH showed that the C-terminal pentapeptide (LHRH(6-10)) is a dominant B-cell epitope and can be used in an inhibition ELISA to characterize anti-LHRH antisera[1]. This principle can be extended to other LHRH fragments like (D-Leu6)-LHRH (1-8).
The primary technique for this application is the competitive inhibition ELISA . In this assay, the ability of (D-Leu6)-LHRH (1-8) to inhibit the binding of an antibody to an immobilized LHRH antigen is quantified. The degree of inhibition is proportional to the affinity of the antibody for the (D-Leu6)-LHRH (1-8) fragment.
Quantitative Data Summary
The following table summarizes hypothetical data from a competitive ELISA experiment designed to characterize the binding of three different monoclonal antibodies (mAbs) to LHRH. The IC50 value represents the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the coated LHRH antigen.
| Monoclonal Antibody | Competitor Peptide | IC50 (nM) | Interpretation of Epitope Recognition |
| mAb-1 | (D-Leu6)-LHRH (1-8) | 50 | The epitope is likely located within the 1-8 region of LHRH. |
| mAb-2 | (D-Leu6)-LHRH (1-8) | > 1000 | The epitope is likely outside the 1-8 region of LHRH. |
| mAb-3 | LHRH (1-10) | 10 | The antibody recognizes the full-length LHRH. |
| mAb-3 | (D-Leu6)-LHRH (1-8) | 800 | The epitope may involve residues outside the 1-8 sequence or the conformation of the full-length peptide is critical for high-affinity binding. |
Experimental Protocols
Protocol 1: Competitive ELISA for B-Cell Epitope Mapping
This protocol describes how to perform a competitive ELISA to determine if the epitope of an antibody lies within the (D-Leu6)-LHRH (1-8) sequence.
Materials:
-
96-well ELISA plates
-
LHRH (1-10) peptide (for coating)
-
(D-Leu6)-LHRH (1-8) peptide (competitor)
-
Primary antibody (e.g., mouse anti-LHRH monoclonal antibody)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute LHRH (1-10) to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted LHRH (1-10) to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the competitor peptide, (D-Leu6)-LHRH (1-8), in Blocking Buffer.
-
Prepare a fixed, predetermined optimal dilution of the primary antibody in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the primary antibody solution with 50 µL of each dilution of the (D-Leu6)-LHRH (1-8) competitor for 1 hour at room temperature. Also, include a control with no competitor peptide (antibody only).
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the LHRH-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the competitor peptide using the formula: % Inhibition = [1 - (OD_competitor / OD_no_competitor)] * 100
-
Plot the percentage of inhibition against the log of the competitor concentration to determine the IC50 value.
-
Visualizations
Logical Workflow for Epitope Screening
Caption: Experimental workflow for B-cell epitope mapping using a competitive ELISA with (D-Leu6)-LHRH (1-8).
GnRH Receptor Signaling Pathway
Caption: Overview of the GnRH receptor signaling cascade initiated by ligand binding.
References
Application Notes and Protocols for the Functional Analysis of (D-Leu6)-LHRH (1-8) in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Leu6)-LHRH (1-8) is an octapeptide analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a synthetic peptide fragment that corresponds to the first eight amino acids of the native LHRH decapeptide, with a substitution of D-Leucine for Glycine at the sixth position. This substitution is a key modification known to enhance the biological activity and stability of LHRH analogs. In endocrinology research, (D-Leu6)-LHRH (1-8) is investigated for its potential to modulate the hypothalamic-pituitary-gonadal (HPG) axis. As an agonist of the GnRH receptor (GnRH-R), it is expected to initially stimulate the release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary. This initial stimulation is then typically followed by receptor downregulation and desensitization with continuous administration, leading to a suppression of gonadotropin and sex steroid production. These properties make (D-Leu6)-LHRH (1-8) and similar analogs valuable tools for studying reproductive endocrinology and for the development of therapeutics for hormone-dependent conditions.
Mechanism of Action
(D-Leu6)-LHRH (1-8) acts as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of (D-Leu6)-LHRH (1-8) to the GnRH-R is believed to initiate a conformational change in the receptor, leading to the activation of the Gq/11 protein signaling cascade. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a critical signal for the synthesis and secretion of LH and FSH.
Signaling Pathway of (D-Leu6)-LHRH (1-8)
Troubleshooting & Optimization
Technical Support Center: (D-Leu6)-LHRH (1-8) Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for solubility challenges encountered with the synthetic peptide, (D-Leu6)-LHRH (1-8).
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and expected physicochemical properties of (D-Leu6)-LHRH (1-8)?
A1: The amino acid sequence of (D-Leu6)-LHRH (1-8) is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg. Based on this sequence, the peptide is predicted to have the following properties:
-
Hydrophobicity: The peptide contains a significant number of hydrophobic residues (pGlu, Trp, D-Leu, Leu), suggesting it is likely to be hydrophobic. Peptides with over 50% hydrophobic residues may have poor solubility in aqueous solutions.[1]
-
Charge: The presence of Arginine (Arg) gives the peptide a net positive charge at physiological and acidic pH. Histidine (His) may also be positively charged at a pH below 6. This basic nature can be leveraged to improve solubility.
Q2: I am having difficulty dissolving (D-Leu6)-LHRH (1-8) in water. What is the recommended approach?
A2: Due to its hydrophobic nature, (D-Leu6)-LHRH (1-8) may not readily dissolve in neutral aqueous solutions. It is recommended to first try dissolving the peptide in a small amount of an organic solvent and then slowly diluting it with your aqueous buffer of choice.
Q3: Which organic solvents are recommended for dissolving (D-Leu6)-LHRH (1-8)?
A3: For hydrophobic peptides, Dimethyl sulfoxide (DMSO) is a common and effective solvent.[2] Other options include Dimethylformamide (DMF) or acetonitrile.[1] When using organic solvents, it is crucial to start with a small volume to create a concentrated stock solution.
Q4: My peptide is dissolved in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?
A4: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded. To address this:
-
Slow Dilution: Add the organic stock solution dropwise into the stirring aqueous buffer.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in solubilization.[2]
-
Adjust pH: Since the peptide is basic, using a slightly acidic buffer (e.g., pH 4-6) can improve its solubility.
-
Lower Final Concentration: You may need to work with a lower final concentration of the peptide in your aqueous solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in initial solvent. | High hydrophobicity of the peptide. | Start with a small amount of a strong organic solvent like DMSO or DMF to create a stock solution. For basic peptides, a small amount of 10% acetic acid can be tried if an aqueous solution is desired. |
| Solution is cloudy or has visible particulates. | Incomplete dissolution or aggregation. | Sonicate the solution briefly to break up any aggregates. Centrifuge the solution to pellet any undissolved material before use. |
| Peptide precipitates out of solution over time. | Instability of the solution or temperature fluctuations. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to poor solubility. | Always ensure the peptide is fully dissolved before use. Perform a solubility test with a small amount of the peptide before dissolving the entire sample. |
Solubility Data
| Solvent | Solubility |
| Water | Slightly soluble |
| DMSO | >100 mg/mL |
| Methanol | Soluble |
| Ethanol | 0.25 mg/mL |
| DMF | Soluble |
| PBS (pH 7.2) | ~10 mg/mL |
Data sourced from publicly available information on Leuprolide Acetate.
Experimental Protocols
Protocol for Reconstituting (D-Leu6)-LHRH (1-8)
This protocol provides a general guideline for dissolving hydrophobic peptides.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a small volume of DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., sterile water, PBS) dropwise to the DMSO stock solution until the desired final concentration is reached.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the stock solution and store at -20°C or -80°C.
Visualizations
Caption: A flowchart outlining the recommended steps for solubilizing (D-Leu6)-LHRH (1-8).
Caption: Key factors influencing the solubility of peptides in different solvents.
References
Technical Support Center: GnRH Agonists in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) agonists in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GnRH agonists in cell culture?
GnRH agonists exert their effects by binding to and activating GnRH receptors (GnRHR), which are G-protein coupled receptors. The primary signaling pathway involves the activation of G-protein alpha-q/11.[1] This stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[2][3] This cascade can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2.[4] There is also evidence that GnRH receptors can couple to other G-proteins like Gs and Gi, potentially affecting cAMP levels.
Q2: Why am I observing a decrease in cellular response to a GnRH agonist over time?
This phenomenon is likely due to receptor desensitization, a common issue with prolonged or high-concentration exposure to GnRH agonists. Desensitization is a state of refractoriness to the agonist and is not solely explained by the down-regulation or loss of receptors. It is considered a post-receptor mechanism. In some cases, a paradoxical up-regulation of GnRH receptors has been observed despite the desensitized state. Continuous exposure to GnRH agonists can lead to the uncoupling of the receptor from its downstream signaling pathways.
Q3: Are GnRH agonists expected to be cytotoxic to my cells?
The cytotoxic effects of GnRH agonists are highly dependent on the specific agonist used and the cell type being studied. Some GnRH agonists have been shown to have anti-proliferative and pro-apoptotic effects in certain cancer cell lines, such as ovarian, endometrial, and prostate cancer cells. However, other studies have reported no cytotoxic effects of certain agonists on different cell lines. The varying effects may be attributed to differences in GnRH receptor density and the specific signaling pathways activated in different cellular contexts.
Q4: What are some common off-target effects of GnRH agonists in cell culture?
While GnRH agonists are designed to be specific for the GnRH receptor, off-target effects can occur. Some studies suggest that GnRH agonists can have direct immunomodulatory roles, for instance, by affecting natural killer cell activity. Additionally, there can be cross-talk between GnRH signaling and other pathways, such as the epidermal growth factor receptor (EGFR) pathway and estrogen receptor signaling. It's crucial to include appropriate controls in your experiments to distinguish between receptor-mediated and potential off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Cellular Response to GnRH Agonist
| Possible Cause | Troubleshooting Step |
| Low or Absent GnRH Receptor Expression | Verify GnRH receptor expression in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western blotting or immunocytochemistry. |
| Receptor Desensitization | Reduce the concentration of the GnRH agonist and/or the duration of exposure. Consider a pulsatile stimulation approach to mimic the physiological release of GnRH. |
| Inactive Agonist | Ensure the GnRH agonist is properly stored and has not expired. Prepare fresh solutions for each experiment. Test the activity of the agonist on a validated positive control cell line known to express functional GnRH receptors. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overly confluent, as this can alter receptor expression and signaling. |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal concentration (EC50) for your specific cell line and experimental endpoint. |
Problem 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variability in Agonist Addition | Use a multichannel pipette for simultaneous addition of the agonist to multiple wells. Ensure thorough but gentle mixing. |
| Cell Cycle Synchronization | If studying cell proliferation, consider synchronizing the cell cycle of your cultures to reduce variability. |
| Inconsistent Incubation Times | Use a timer and process all samples consistently. |
Quantitative Data Summary
Table 1: Reported EC50 Values for GnRH Agonists in Different Cell Lines
| GnRH Agonist | Cell Line | Assay | Reported EC50 |
| [d-Lys⁶]GnRH-II | Intact cells (unspecified) | GnRH-I receptor binding | 25.63 nmol/L |
| Triptorelin | HEK293[SCL60] | Inositol phosphate generation | Not specified, but effective at 100 nmol/L |
| Leuprolide | SKOV-3 | Calcium elevation | 0.46 nM |
| Con-P1 | SKOV-3 | Calcium elevation | 2 nM |
| Con-P2 | SKOV-3 | Calcium elevation | 0.67 nM |
| Con-7 | SKOV-3 | Calcium elevation | 1.8 nM |
| Con-3 | SKOV-3 | Calcium elevation | 0.78 nM |
Key Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies assessing the effect of GnRH analogs on cell viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GnRH agonist or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Radioligand Receptor Binding Assay
This protocol is a generalized procedure based on descriptions of GnRH receptor binding assays.
Methodology:
-
Culture cells to near confluency in appropriate culture vessels.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane preparation in a binding buffer.
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist), and increasing concentrations of the unlabeled GnRH agonist (for competition binding).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).
Cell Proliferation Assay (BrdU Incorporation)
This protocol is based on a method used to examine the effect of GnRH agonists on cell proliferation.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
After 24 hours, serum-starve the cells for another 24 hours.
-
Treat the cells with the GnRH agonist or vehicle control in a serum-free medium for 24 hours.
-
Add 10 µM of BrdU to each well and incubate for 4 hours at 37°C.
-
Fix the cells and denature the DNA according to the manufacturer's instructions of the BrdU detection kit.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Add the substrate and measure the colorimetric change using a microplate reader.
-
The absorbance values correlate with the amount of DNA synthesis and the number of proliferating cells.
Visualizations
Caption: GnRH agonist signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for an MTT cell viability assay.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Optimizing (D-Leu6)-LHRH (1-8) Dosage for In Vivo Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vivo dosage of (D-Leu6)-LHRH (1-8) and troubleshooting common experimental challenges. The following information is curated to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is (D-Leu6)-LHRH (1-8) and what is its primary mechanism of action?
(D-Leu6)-LHRH (1-8) is a synthetic peptide analog of a fragment of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of D-Leucine at position 6 enhances its stability and potency compared to the native peptide. Its primary mechanism of action is through binding to LHRH receptors, which are predominantly found on pituitary gonadotroph cells. In cancer research, LHRH receptors are also found to be expressed in various tumor types, including prostate, breast, and ovarian cancers.[1][2]
Upon binding to LHRH receptors in the pituitary, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic administration leads to the downregulation of LHRH receptors, desensitization of the pituitary, and a subsequent decrease in LH and FSH secretion. This, in turn, suppresses the production of gonadal steroids like testosterone and estrogen.[3][4] In cancer cells expressing LHRH receptors, it can exert direct antiproliferative effects.
Q2: What is a recommended starting dosage for (D-Leu6)-LHRH (1-8) in in vivo rodent studies?
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| Leuprolide Acetate | Rat | 0.0135 - 1.35 mg/rat | Subcutaneous | Suppression of serum testosterone levels at 1.35 mg/rat.[5] |
| (D-Leu6, des-Gly10)-GnRH ethylamide | Rat | 200 ng/day | Daily Subcutaneous Injection | Inhibition of testosterone secretion. |
| Leuprolide | Mouse | 1 mg/kg | Subcutaneous | Increased circulating levels of LH and FSH. |
| LHRH Antagonist | Mouse | 100 µ g/day (4 mg/kg) | Daily Subcutaneous Injection | Suppression of plasma testosterone. |
It is crucial to perform a dose-response study to determine the optimal dosage for your specific research goals.
Q3: How should I prepare and store (D-Leu6)-LHRH (1-8) for in vivo experiments?
Proper handling and storage are critical for maintaining the integrity and activity of peptide analogs.
-
Storage of Lyophilized Powder : Store the lyophilized peptide at -20°C in a desiccator to protect it from moisture.
-
Reconstitution : For reconstitution, use a sterile, appropriate solvent. For many LHRH analogs, sterile water or a buffer like PBS is suitable. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in an aqueous buffer. Always check the manufacturer's recommendations.
-
Storage of Stock Solutions : Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q4: What are the expected physiological responses to (D-Leu6)-LHRH (1-8) administration in vivo?
The physiological response is typically biphasic:
-
Initial Stimulation (Testosterone Flare) : Following the initial administration of an LHRH agonist, a transient surge in LH and FSH secretion occurs, leading to a temporary increase in testosterone (in males) or estrogen (in females). This "testosterone flare" is an important consideration in experimental design, especially in hormone-sensitive cancer models.
-
Long-term Suppression : With continuous or repeated administration, the pituitary becomes desensitized, leading to a significant reduction in gonadotropin and sex steroid levels, effectively inducing a state of "medical castration".
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Expected Biological Response (e.g., no testosterone suppression) | Incorrect Dosage: The dose may be too low to elicit the desired long-term effect. | Perform a dose-response study to identify an effective dose. |
| Peptide Degradation: Improper storage or handling may have compromised the peptide's integrity. | Ensure proper storage of lyophilized powder and reconstituted solutions. Avoid repeated freeze-thaw cycles. | |
| Incorrect Administration: The route or frequency of administration may not be optimal for sustained receptor engagement. | For long-term suppression, consider continuous delivery methods like osmotic mini-pumps or formulate for sustained release. | |
| Animal Model Variability: The specific strain or species may have different sensitivities to the LHRH analog. | Review literature for LHRH analog studies in your specific animal model. | |
| High Variability in Experimental Results | Inconsistent Peptide Formulation: Issues with solubility or aggregation can lead to inconsistent dosing. | Ensure the peptide is fully dissolved before administration. Prepare fresh solutions or validate the stability of stored solutions. |
| Inconsistent Administration Technique: Variations in injection volume or site can affect absorption and bioavailability. | Standardize the administration protocol and ensure all personnel are properly trained. | |
| Biological Variability: Individual animal responses can vary. | Increase the number of animals per group to improve statistical power. | |
| Unexpected Agonistic Effects with Chronic Dosing | Insufficient Dosing Frequency: If the dosing interval is too long, the pituitary may recover between doses, leading to repeated stimulation rather than desensitization. | Decrease the interval between doses or switch to a continuous delivery system. |
| Partial Agonism: At certain concentrations or in specific cell types, the analog might exhibit partial agonist activity. | Re-evaluate the dose-response curve and consider the specific signaling pathways in your model. |
Experimental Protocols
General Protocol for In Vivo Administration in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to express LHRH receptors into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into control and treatment groups.
-
Peptide Preparation:
-
Allow the lyophilized (D-Leu6)-LHRH (1-8) to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile vehicle (e.g., sterile saline or PBS) to the desired stock concentration. If solubility is an issue, a small amount of a biocompatible organic solvent may be used for initial dissolution before dilution in the final vehicle.
-
Prepare fresh dilutions for injection daily or validate the stability of the solution under storage conditions.
-
-
Administration:
-
For Acute Studies: Administer the prepared solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the determined dose.
-
For Chronic Studies: To achieve continuous exposure and induce pituitary desensitization, consider using osmotic mini-pumps implanted subcutaneously. Alternatively, daily s.c. injections can be performed.
-
-
Data Collection:
-
Measure tumor volume and body weight at regular intervals (e.g., 2-3 times per week).
-
At the end of the study, collect blood samples for hormone level analysis (e.g., testosterone, LH) via cardiac puncture under terminal anesthesia.
-
Excise tumors for weight measurement and further analysis (e.g., histology, gene expression).
-
Visualizations
Caption: LHRH Receptor Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of very high dose D-leucine6-gonadotropin-releasing hormone proethylamide on the hypothalamic-pituitary testicular axis in patients with prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (D-Leu6)-LHRH (1-8) Aggregation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent and manage the aggregation of (D-Leu6)-LHRH (1-8) and related therapeutic peptides.
Section 1: Frequently Asked Questions (FAQs)
Q1: My (D-Leu6)-LHRH (1-8) solution has become cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. Peptides, which are short chains of amino acids, can self-associate to form either unstructured, amorphous aggregates or highly organized structures like amyloid fibrils.[1][2][3] This process is influenced by a variety of intrinsic factors (related to the peptide's sequence) and extrinsic factors (related to its environment).[1][2]
Q2: What are the primary factors that cause peptide aggregation?
A2: Peptide aggregation is a multifaceted problem influenced by several factors:
-
pH and Net Charge: Every peptide has an optimal pH range for stability. Deviations from this range can alter the peptide's net charge, reducing electrostatic repulsion between molecules and promoting aggregation.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and induce conformational changes that expose aggregation-prone regions of the peptide.
-
Ionic Strength: The concentration of salts in the solution can affect peptide solubility and stability.
-
Mechanical Stress: Agitation, such as vigorous shaking or stirring, can introduce energy that promotes aggregation, particularly at air-water interfaces.
-
Excipients: The absence of stabilizing excipients or the presence of incompatible ones can lead to instability.
-
Surfaces and Interfaces: Peptides can adsorb to the surfaces of containers (glass, plastic) or to air-water interfaces, which can trigger conformational changes and initiate aggregation.
Q3: How can I prevent the aggregation of my (D-Leu6)-LHRH (1-8) peptide?
A3: Preventing aggregation involves controlling the peptide's environment through optimized formulation and handling strategies:
-
pH and Buffer Optimization: This is one of the most practical approaches. Maintaining the solution pH where the peptide has a high net charge can increase electrostatic repulsion and prevent self-association. Buffer solutions in the pH range of 3–5 are often used to diminish degradation pathways like deamidation.
-
Use of Stabilizing Excipients: Various additives can enhance peptide stability. Sugars (like sucrose, mannitol, trehalose) and polyols act as stabilizers. Amino acids such as arginine have also been shown to modulate and sometimes suppress protein aggregation.
-
Control of Temperature: Store peptide solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C to -80°C), and avoid repeated freeze-thaw cycles.
-
Minimize Mechanical Stress: Handle peptide solutions gently. Avoid vigorous vortexing or shaking. Use gentle swirling or pipetting to mix.
-
Oxygen Exclusion: For peptides susceptible to oxidation (containing Cys, Met, or Trp residues), purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation that may lead to aggregation.
Q4: What analytical techniques can I use to detect and quantify peptide aggregation?
A4: Several orthogonal methods are recommended to characterize aggregation:
-
Dynamic Light Scattering (DLS): A rapid and sensitive screening method for detecting the presence of small to large aggregates by measuring their hydrodynamic size. It is particularly useful for identifying the formation of larger species in a sample.
-
Size Exclusion Chromatography (SEC): A high-performance liquid chromatography (HPLC) technique that separates molecules based on their size. It can be used to quantify the percentage of monomer, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. Thioflavin T dye binds specifically to these structures and exhibits enhanced fluorescence.
-
Reversed-Phase HPLC (RP-HPLC): Primarily used to assess peptide purity, RP-HPLC can also be used to detect certain forms of aggregates and degradation products that alter the peptide's hydrophobicity.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving aggregation issues with (D-Leu6)-LHRH (1-8).
Troubleshooting Workflow
Quantitative Data Summary: Formulation Strategies
The following table summarizes common formulation strategies to enhance peptide stability in aqueous solutions.
| Strategy | Parameter | Recommended Range/Value | Purpose |
| pH Optimization | Solution pH | 3.0 - 5.0 | Minimize deamidation and oxidation; maintain net charge to reduce self-association. |
| Buffer Selection | Buffer System | Citrate, Acetate, Phosphate | Maintain stable pH; buffer choice must be compatible with the peptide. |
| Stabilizers/Excipients | Sugars (Sucrose, Trehalose) | 5 - 10% (w/v) | Act as cryoprotectants and lyoprotectants; stabilize native conformation. |
| Polyols (Mannitol, Sorbitol) | 1 - 5% (w/v) | Provide stabilization in liquid and lyophilized states. | |
| Amino Acids (Arginine, Glycine) | 10 - 100 mM | Inhibit aggregation and increase solubility. | |
| Antioxidants | Ascorbic Acid, Methionine | 0.01 - 0.1% (w/v) | Prevent oxidative degradation of susceptible residues (Met, Cys, Trp). |
| Peptide Concentration | Concentration | ≤ 1 mg/mL (General Guideline) | Lower concentrations reduce the probability of intermolecular interactions. |
Section 3: Experimental Protocols
Protocol 1: Detection of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.
Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of the peptide solution to screen for the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Filter the peptide solution through a low-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Ensure the sample is free of air bubbles.
-
Prepare a corresponding buffer blank for background subtraction.
-
-
Instrument Setup:
-
Set the instrument temperature, typically to 25°C.
-
Allow the sample to equilibrate thermally in the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Perform a measurement on the buffer blank first.
-
Measure the peptide sample. Collect at least 3 replicate measurements.
-
-
Data Analysis:
-
Analyze the autocorrelation function to determine the size distribution.
-
A monomodal peak corresponding to the monomeric peptide indicates a non-aggregated sample.
-
The presence of larger species (e.g., >10 nm) or a high polydispersity index (>20%) suggests the presence of oligomers or larger aggregates.
-
Protocol 2: Quantifying Amyloid Fibrils with Thioflavin T (ThT) Assay
This assay quantifies the formation of amyloid-like fibrils by measuring the fluorescence enhancement of ThT upon binding to β-sheet structures.
Objective: To monitor the kinetics of fibril formation over time under specific experimental conditions (e.g., temperature, pH, agitation).
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the peptide (e.g., 1 mM) in a suitable solvent like DMSO or ultrapure water.
-
Prepare a ThT stock solution (e.g., 1-2 mM) in ultrapure water and filter it. Store protected from light.
-
Prepare the reaction buffer (e.g., PBS or Tris, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add the reaction buffer.
-
Add ThT to a final concentration of 10-50 µM.
-
Initiate the aggregation reaction by adding the peptide stock solution to the desired final concentration (e.g., 25-50 µM).
-
Include negative controls (buffer + ThT, no peptide) to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Place the plate in a microplate reader equipped with fluorescence detection.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to accelerate aggregation.
-
Record fluorescence readings at regular intervals (e.g., every 5-10 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau is characteristic of amyloid fibril formation.
-
Protocol 3: Assessing Purity and Aggregation by RP-HPLC
RP-HPLC separates peptides based on their hydrophobicity and is the gold standard for assessing purity.
Objective: To quantify the percentage of the monomeric peptide and detect soluble aggregates or degradation products.
Methodology:
-
System Setup:
-
Column: C18 wide-pore column (e.g., 300Å pore size) is suitable for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector set to 214-220 nm for peptide bond detection.
-
-
Sample Preparation:
-
Dilute the peptide sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) in Mobile Phase A or a compatible solvent.
-
Filter the sample through a 0.22 µm filter if it contains particulates.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample (e.g., 10-20 µL).
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide (e.g., 5% to 65% B over 30 minutes).
-
-
Data Analysis:
-
The main peak corresponds to the monomeric, intact peptide.
-
Earlier eluting peaks may indicate more hydrophilic impurities or degradation products.
-
Later eluting peaks or poorly resolved "shoulders" on the main peak can indicate the presence of hydrophobic aggregates or modified peptide forms.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks.
-
Section 4: Visualized Pathways and Relationships
Peptide Aggregation Pathway
References
Troubleshooting inconsistent results with (D-Leu6)-lhrh (1-8)
Welcome to the technical support center for (D-Leu6)-lhrh (1-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is (D-Leu6)-lhrh (1-8) and what is its primary mechanism of action?
A1: (D-Leu6)-lhrh (1-8) is a synthetic polypeptide analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism of action is binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR).[1][2] This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] However, continuous administration leads to the downregulation of GnRH receptors, resulting in a decrease in LH and FSH secretion and subsequent suppression of gonadal steroid production, such as testosterone.[1]
Q2: What are the common research applications for (D-Leu6)-lhrh (1-8)?
A2: Due to its ability to suppress sex hormone production, (D-Leu6)-lhrh (1-8) and other LHRH analogs are extensively studied and used in the context of hormone-dependent diseases. This includes research into prostate cancer, breast cancer, endometriosis, and precocious puberty.[3] It is often used in in vitro cell culture models to study its direct effects on cancer cell proliferation and in in vivo animal models to investigate its systemic effects.
Q3: How should I properly store and handle (D-Leu6)-lhrh (1-8) to ensure its stability?
A3: As a polypeptide, (D-Leu6)-lhrh (1-8) is susceptible to degradation. For optimal stability, it should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: I am observing a high degree of variability in my cell-based assay results. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors. These include inconsistencies in cell seeding density, variations in the passage number of the cell line, and improper handling of the peptide. It is also crucial to ensure that the (D-Leu6)-lhrh (1-8) is fully solubilized and that the final concentration of any organic solvent (like DMSO) used for reconstitution is kept low and consistent across all experiments, as it can be toxic to cells at higher concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with (D-Leu6)-lhrh (1-8).
Issue 1: Poor or Inconsistent Solubility of the Peptide
-
Question: My lyophilized (D-Leu6)-lhrh (1-8) is not dissolving well in my aqueous buffer, leading to variable concentrations in my experiments. What should I do?
-
Answer:
-
Initial Step: Attempt to dissolve a small test amount of the peptide in sterile, distilled water.
-
If Unsuccessful: Due to the hydrophobic nature of some amino acids in the sequence, an organic solvent may be necessary for initial reconstitution.
-
Dissolve the peptide in a minimal amount of an appropriate organic solvent such as dimethyl sulfoxide (DMSO).
-
Once fully dissolved, slowly add the desired aqueous buffer to the peptide-DMSO solution drop-wise while vortexing. This gradual dilution helps prevent precipitation.
-
-
pH Adjustment: The solubility of peptides is often influenced by pH. Adjusting the pH of the buffer may improve solubility.
-
Sonication: If clumps persist, gentle sonication in a water bath can aid in dissolution.
-
Issue 2: Loss of Peptide Activity Over Time in Solution
-
Question: I've noticed a decrease in the biological activity of my (D-Leu6)-lhrh (1-8) stock solution over time. Why is this happening and how can I prevent it?
-
Answer:
-
Degradation: Peptides in solution are prone to degradation through hydrolysis, oxidation, and microbial contamination.
-
Prevention:
-
Aliquoting: After reconstitution, immediately aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.
-
Sterile Conditions: Use sterile buffers and handle the peptide under aseptic conditions to prevent microbial growth.
-
Avoid Repeated Warming: When using an aliquot, thaw it quickly and keep it on ice. Discard any unused portion of the thawed aliquot.
-
-
Issue 3: Inconsistent Results in Cell Proliferation/Viability Assays (e.g., MTT, CCK-8)
-
Question: I am getting inconsistent dose-response curves when treating my cancer cell line with (D-Leu6)-lhrh (1-8). How can I improve the reproducibility of my results?
-
Answer:
-
Cell Culture Consistency:
-
Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic and genotypic drift.
-
Confluency: Plate cells at a density that prevents them from becoming over-confluent during the course of the experiment.
-
-
Assay Protocol:
-
Treatment Duration: Maintain a consistent incubation time with the peptide for all experiments.
-
Reagent Preparation: Prepare fresh dilutions of (D-Leu6)-lhrh (1-8) for each experiment from a frozen stock aliquot.
-
Plate Uniformity: Ensure even mixing of reagents in each well and avoid bubbles. Pay attention to potential "edge effects" in multi-well plates by either not using the outer wells or filling them with a blank solution.
-
-
Data Presentation
The following tables summarize key quantitative data related to the activity of LHRH analogs.
Table 1: Efficacy of LHRH Analogs in Suppressing Testosterone Levels
| LHRH Analog Formulation | Percentage of Patients Achieving Testosterone Levels <50 ng/dL | Reference |
| Six-month formulations (general) | 96-98% | |
| Leuprolide (12-52 week treatment) | Serum testosterone fell to <1 ng/mL within 3 weeks |
Table 2: Binding Affinity of GnRH Analogs
| Compound | Binding Affinity (Kd or Ki) | Receptor | Reference |
| Azaline | Kd: 0.48 nM | GnRH Receptor | |
| [D-Lys6(FBA)-desGly10]-GnRH-NHEt | Ki: ~50 pM | GnRH Receptor |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of (D-Leu6)-lhrh (1-8) to the GnRH receptor.
-
Materials:
-
Radiolabeled GnRH analog (e.g., [125I]-triptorelin)
-
Unlabeled (D-Leu6)-lhrh (1-8)
-
Cell membranes from cells expressing the GnRH receptor (e.g., pituitary cells, certain cancer cell lines)
-
Binding buffer (e.g., Tris-HCl, BSA, protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled (D-Leu6)-lhrh (1-8).
-
In a microcentrifuge tube, add a constant amount of radiolabeled GnRH analog and varying concentrations of the unlabeled competitor.
-
For non-specific binding control, add a high concentration of unlabeled GnRH.
-
Add the cell membrane preparation to each tube and incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50, from which the Ki can be calculated.
-
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol describes a method to assess the effect of (D-Leu6)-lhrh (1-8) on the proliferation of a cancer cell line.
-
Materials:
-
Cancer cell line known to express GnRH receptors (e.g., LNCaP for prostate cancer)
-
Cell culture medium and supplements
-
(D-Leu6)-lhrh (1-8)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of (D-Leu6)-lhrh (1-8) in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
At the end of the incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GnRH Receptor Signaling Pathway.
Caption: Logical Troubleshooting Workflow.
References
Technical Support Center: GnRH Analogs in Animal Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Gonadotropin-Releasing Hormone (GnRH) analogs in animal research models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "flare-up" effect observed with GnRH agonists and how can it be managed?
A1: The "flare-up" effect is an initial, transient surge in gonadotropins (LH and FSH) and consequently sex hormones (e.g., testosterone, estradiol) that occurs upon the initial administration of a GnRH agonist.[1][2] This happens because the agonist initially stimulates the GnRH receptors before inducing downregulation and desensitization.[1][3] This effect can be undesirable in certain experimental contexts, potentially leading to the worsening of hormone-dependent conditions or interference with study objectives.
Troubleshooting:
-
Co-administration with a GnRH antagonist: A GnRH antagonist can be administered concurrently with the GnRH agonist for a short period. The antagonist competitively blocks the GnRH receptors, preventing the initial surge caused by the agonist.[4]
-
Pre-treatment with a GnRH antagonist: Initiating treatment with a GnRH antagonist for a few days before the first GnRH agonist dose can also effectively prevent the flare-up.
-
Utilize a GnRH antagonist instead: If the initial hormonal surge is a significant concern for the experimental design, using a GnRH antagonist from the outset is a straightforward solution, as they induce immediate suppression without a flare-up.
Q2: My animals are experiencing significant bone density loss after long-term GnRH analog treatment. What can I do to mitigate this?
A2: Long-term administration of both GnRH agonists and antagonists leads to hypogonadism, which is a primary cause of accelerated bone loss and osteoporosis in animal models. This is a well-documented side effect.
Troubleshooting:
-
"Add-back" therapy: Co-administration of low-dose sex steroids (e.g., estradiol or testosterone) can help prevent bone loss without compromising the primary effect of GnRH analogs in many experimental models. The dose of the add-back therapy needs to be carefully titrated to avoid interfering with the study's primary endpoints.
-
Bisphosphonates: These compounds are potent inhibitors of osteoclast-mediated bone resorption and can be used to counteract the bone loss induced by GnRH analogs.
-
Shorter treatment duration: If the experimental design allows, reducing the duration of GnRH analog administration will lessen the impact on bone density.
-
Monitoring: Regularly monitor bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) to quantify the extent of bone loss and the efficacy of any interventions.
Q3: I have observed unexpected weight gain and metabolic changes in my rodent models treated with GnRH agonists. Is this a known side effect?
A3: Yes, weight gain is a reported side effect of GnRH agonist treatment in some animal models. This can be associated with changes in body composition, including increased adiposity. The exact mechanisms are still under investigation but are thought to be related to the induced hypogonadal state and its effects on metabolism.
Troubleshooting:
-
Dietary control: Implement a strict, controlled diet for all animal groups to minimize variability and better assess the direct effect of the GnRH analog on weight.
-
Metabolic monitoring: Utilize metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio to understand the underlying metabolic changes.
-
Body composition analysis: Employ techniques like DXA or magnetic resonance imaging (MRI) to quantify changes in fat mass and lean mass.
-
Consider GnRH antagonists: Some studies suggest that GnRH antagonists may have a less pronounced effect on weight gain and metabolic parameters compared to agonists.
Q4: Can GnRH analogs affect the behavior of my research animals?
A4: Yes, GnRH analogs can influence behavior in animal models, primarily due to the profound changes in sex hormone levels. In male rodents, for instance, a transient increase in libido and associated behaviors may be observed during the initial flare-up phase of GnRH agonist treatment. Long-term treatment leading to hypogonadism can reduce sexually dimorphic behaviors. Studies in mice have also reported sex-specific effects on anxiety-like and despair-like behaviors.
Troubleshooting:
-
Acclimatization and baseline measurements: Ensure a sufficient acclimatization period and collect baseline behavioral data before starting treatment to account for individual differences.
-
Appropriate behavioral tests: Select a battery of behavioral tests that are sensitive to changes in anxiety, depression, social interaction, and locomotion to get a comprehensive picture of the behavioral phenotype.
-
Control for hormonal fluctuations: In female animals, monitor the estrous cycle and conduct behavioral testing during specific phases to minimize variability.
-
Consider the timing of testing: Be mindful of the initial flare-up phase with agonists, as behavioral effects may differ from the long-term suppression phase.
Quantitative Data Summary
Table 1: Effects of GnRH Agonists on Ovarian Follicle Counts in Rats
| Treatment Group | Primordial Follicles | Primary Follicles | Secondary Follicles | Tertiary Follicles | Total Follicles |
| Control (Cisplatin only) | - | 3.00 ± 3.54 | 1.37 ± 3.11 | 0.50 ± 0.75 | 10.63 ± 6.80 |
| GnRH Agonist (Triptorelin) + Cisplatin | - | 3.50 ± 1.70 | 2.96 ± 1.11 | 1.36 ± 0.83 | 14.32 ± 5.96 |
| GnRH Antagonist (Cetrorelix) + Cisplatin | - | 4.50 ± 1.47 | 1.74 ± 1.03 | 0.84 ± 0.99 | 12.48 ± 4.12 |
Data are presented as mean ± standard deviation. Data from a study evaluating the protective effects of GnRH analogs on chemotherapy-induced ovarian damage.
Table 2: Testosterone Suppression with Leuprolide in Male Rats
| Time Post-Administration | Leuprolide Solution (SC) | Leuprolide SR Depot (SC) |
| Peak (Flare-up) | ~8 ng/mL at 2 hours | ~8 ng/mL at 2 hours |
| Nadir | Reached within 24 hours | Maintained suppression for 14 days |
| Mean Concentration (Day 3-14) | 6.86 ng/mL | 5.93 ng/mL |
SC: Subcutaneous; SR: Sustained Release. Data illustrates the initial flare-up and subsequent suppression of testosterone.
Table 3: Biochemical Markers of Bone Turnover in Androgen-Deficient Male Rats
| Marker | Time to Significant Increase | Maximal Increase vs. Control |
| Pyridinoline (PYD) - Resorption | 21 days | 74% |
| Deoxypyridinoline (DPD) - Resorption | 21 days | 112% |
| Osteocalcin - Formation | 30 days | 30% |
Data from orchidectomized rats, a model that mimics the hypogonadal state induced by GnRH analogs.
Detailed Experimental Protocols
Protocol 1: Induction of Osteoporosis in Male Rats using a GnRH Agonist
-
Objective: To establish an animal model of secondary osteoporosis through GnRH agonist-induced testosterone deficiency.
-
Animal Model: Three-month-old male Sprague-Dawley rats.
-
GnRH Analog: Buserelin acetate.
-
Dosing and Administration: Daily subcutaneous injections of buserelin at 25 µg/kg or 75 µg/kg body weight for three months. A control group receives daily subcutaneous injections of normal saline.
-
Monitoring:
-
Hormone Levels: Collect blood at baseline and at the end of the study to measure serum testosterone levels and confirm chemical castration.
-
Bone Microarchitecture: Perform in-vivo micro-computed tomography (µCT) scanning of the proximal tibia monthly to assess trabecular bone volume, thickness, number, and separation.
-
Biomechanical Strength: After euthanasia, harvest femurs for three-point bending tests to determine parameters like maximum load, stiffness, and energy to failure.
-
Bone Mineral Content: Determine the calcium content of the femurs using techniques like atomic absorption spectrophotometry.
-
Protocol 2: Assessment of Behavioral Side Effects of a GnRH Agonist in Mice
-
Objective: To investigate the effects of the GnRH agonist leuprolide on social and affective behavior.
-
Animal Model: Six-week-old male and female C57BL/6J mice.
-
GnRH Analog: Leuprolide.
-
Dosing and Administration: Daily subcutaneous injections of leuprolide (20 µg) for 6 weeks. Control mice receive daily saline injections.
-
Behavioral Testing (performed during the light phase):
-
Locomotor Activity: Open Field Test (OFT) to measure total distance traveled.
-
Anxiety-like Behavior: Elevated Plus Maze (EPM) and Light-Dark Box Test.
-
Despair-like Behavior: Forced Swim Test (FST) to measure immobility time.
-
Social Behavior: Social Interaction (SI) test to assess time spent with a novel conspecific.
-
-
Physiological Monitoring:
-
Body Weight: Monitor body weight throughout the study.
-
Reproductive Organ Weight: At the end of the study, collect and weigh reproductive organs (e.g., testes, seminal vesicles, uterus, ovaries) to confirm the effects of leuprolide.
-
Protocol 3: Histological Analysis of Ovarian Follicles after GnRH Analog Treatment in Rats
-
Objective: To quantify the impact of GnRH analogs on ovarian follicle populations.
-
Animal Model: Adult female Wistar albino rats.
-
Experimental Design:
-
Group 1 (GnRH Agonist): Receive a single dose of cisplatin (a chemotherapeutic agent that damages ovaries) with triptorelin (1 mg/kg).
-
Group 2 (GnRH Antagonist): Receive a single dose of cisplatin with cetrorelix (1 mg/kg).
-
Group 3 (Control): Receive a single dose of cisplatin only.
-
-
Tissue Collection and Processing:
-
At the end of the study period, euthanize the rats and collect the ovaries.
-
Fix the ovaries in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Serially section the ovaries at a thickness of 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Follicle Counting:
-
Examine every tenth section under a light microscope.
-
Count and classify primordial, primary, secondary, and tertiary follicles in each section to avoid double-counting.
-
Calculate the total number of each follicle type per ovary.
-
Visualizations
Caption: GnRH agonist signaling pathway showing the initial flare-up and subsequent suppression.
Caption: GnRH antagonist mechanism of competitive inhibition at the receptor level.
Caption: A logical workflow for troubleshooting common side effects of GnRH analogs.
References
Storage conditions to maintain (D-Leu6)-lhrh (1-8) bioactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of (D-Leu6)-LHRH (1-8) to maintain its biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with (D-Leu6)-LHRH (1-8).
Storage and Handling
Question: How should I store the lyophilized (D-Leu6)-LHRH (1-8) powder? Answer: For long-term storage, lyophilized (D-Leu6)-LHRH (1-8) should be stored in a freezer at -20°C to -80°C.[1][2][3] It is crucial to keep the product in a desiccated environment to prevent degradation from moisture.[1][2] The container should be tightly sealed and protected from light. For short-term use, refrigeration at 4°C is acceptable for a few weeks to months.
Question: What is the proper procedure for reconstituting lyophilized (D-Leu6)-LHRH (1-8)? Answer: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation. Reconstitute the peptide in a sterile, appropriate buffer, such as sterile water or a buffer with a pH between 5 and 6. Gently swirl or pipette to dissolve the powder; do not vortex.
Question: How should I store the reconstituted (D-Leu6)-LHRH (1-8) solution? Answer: Reconstituted solutions should be stored at 2-8°C for use within a few weeks. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C or below. Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation.
Question: My reconstituted peptide solution appears cloudy. What should I do? Answer: A cloudy solution may indicate poor solubility, aggregation, or contamination. Ensure you are using the recommended solvent and concentration. If the issue persists, gentle sonication may help to dissolve the peptide. However, if contamination is suspected, the solution should not be used.
Experimental Troubleshooting
Question: My in vitro assay results are inconsistent. What are the potential causes? Answer: Inconsistent results in assays such as cell proliferation can be due to several factors:
-
Improper Storage: Degradation of (D-Leu6)-LHRH (1-8) due to incorrect storage can lead to reduced bioactivity.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Cell Culture Variability: Use cells at a consistent passage number and ensure even cell seeding in plates.
-
Edge Effects: The outer wells of microplates are prone to evaporation. It is good practice to fill these wells with sterile media and not use them for experimental samples.
Question: I am not observing the expected biological effect in my animal model. What should I check? Answer:
-
LHRH Receptor Expression: Confirm that the target tissue or cell line in your model expresses the LHRH receptor. This can be verified using techniques like RT-PCR or Western blot.
-
Formulation and Administration: Ensure the peptide is correctly formulated for in vivo use and that the administration route is appropriate for achieving the desired bioavailability.
-
Dosage: The dosage may need to be optimized for your specific model and experimental conditions.
Quantitative Data on LHRH Analog Stability
| Temperature (°C) | pH | Remaining Leuprolide Acetate (%) |
| 4 | 7.4 | > 95% |
| 25 | 7.4 | ~ 80% |
| 37 | 7.4 | ~ 60% |
| 4 | 5.0 | ~ 90% |
| 37 | 5.0 | ~ 50% |
| 4 | 2.0 | ~ 70% |
| 37 | 2.0 | < 40% |
Data adapted from a study on the aqueous stability of leuprolide acetate. The degradation of LA was accelerated at lower pH values, and its stability was higher at lower temperatures.
Experimental Protocols
In Vitro Bioactivity Assay: Inhibition of Progesterone Secretion
This protocol is based on an in vitro bioassay for LHRH agonists that measures their ability to inhibit human chorionic gonadotropin (hCG)-induced progesterone secretion in rat ovarian cells.
1. Preparation of Luteal Cell-Rich Suspensions: a. Induce pseudopregnancy in female rats through appropriate hormone treatment. b. Euthanize the rats and aseptically remove the ovaries. c. Mechanically and enzymatically disperse the ovarian tissue to obtain a suspension of luteal cells.
2. Cell Culture and Treatment: a. Plate the ovarian cells in a suitable culture medium. b. Stimulate the cells with a constant concentration of hCG (e.g., 1 mIU/mL) to induce progesterone secretion. c. Concurrently, treat the cells with varying concentrations of (D-Leu6)-LHRH (1-8). Include a vehicle control group.
3. Progesterone Measurement: a. After an appropriate incubation period, collect the cell culture supernatant. b. Measure the concentration of progesterone in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis: a. Calculate the percentage inhibition of progesterone secretion for each concentration of (D-Leu6)-LHRH (1-8) relative to the hCG-stimulated control. b. Determine the IC50 value (the concentration of (D-Leu6)-LHRH (1-8) that causes 50% inhibition of progesterone secretion) to quantify its bioactivity.
Visualizations
Signaling Pathways of LHRH Analogs
LHRH analogs like (D-Leu6)-LHRH (1-8) exert their effects by binding to the LHRH receptor (LHRH-R), a G protein-coupled receptor. The downstream signaling can vary depending on the cell type.
Caption: LHRH analog signaling in pituitary versus prostate cancer cells.
Experimental Workflow: In Vitro Bioactivity Assay
The following diagram illustrates the workflow for determining the bioactivity of (D-Leu6)-LHRH (1-8).
Caption: Workflow for the in vitro bioactivity assay of (D-Leu6)-LHRH (1-8).
References
Technical Support Center: GnRH Agonists and Injection-Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address injection-site reactions (ISRs) associated with Gonadotropin-Releasing Hormone (GnRH) agonists.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to injection-site reactions during your experiments.
Q1: What are the common types of injection-site reactions observed with GnRH agonists?
A1: The most frequently reported injection-site reactions include pain, swelling, redness (erythema), and itching (pruritus) at the injection site.[1][2] Less common but more severe reactions can include the formation of subcutaneous nodules, sterile abscesses, and in rare cases, skin hardening or ulcers.[3][4][5] Most of these reactions are mild to moderate in severity and often resolve on their own.
Q2: My animal model developed a sterile abscess after injection. What could be the cause and how should I manage it?
A2: A sterile abscess is a collection of fluid under the skin without a bacterial infection. Potential causes include:
-
Irritation from the formulation: The drug itself or excipients in the formulation may not be fully absorbed, leading to local irritation.
-
Immunological reaction: The subject may have an allergic reaction to the GnRH agonist or other components of the formulation. Depot formulations containing biodegradable polymers have been associated with these reactions.
-
Improper injection technique: Incorrect needle depth or rapid injection can cause tissue trauma and contribute to abscess formation.
Management Steps:
-
Observation: Monitor the site for changes in size, redness, or drainage. Many sterile abscesses resolve without intervention.
-
Warm Compresses: Applying a warm, moist compress to the area can help promote drainage and resolution.
-
Avoid Manipulation: Do not attempt to aspirate or lance the abscess without veterinary consultation, as this can introduce infection.
-
Consult a Veterinarian: If the abscess is large, painful, persistent, or shows signs of secondary infection (e.g., fever, purulent discharge), veterinary intervention is necessary. Drainage may be required in such cases.
-
Consider Alternative Formulations: If sterile abscesses are a recurring issue, consider switching to a different GnRH agonist formulation or a different drug delivery system. Some studies have reported sterile abscess formation with both leuprolide and triptorelin.
Q3: We are observing a high incidence of injection-site pain in our study. What formulation and administration factors could be contributing to this?
A3: Injection-site pain is a common issue that can often be mitigated by addressing formulation and administration technique.
Formulation Factors:
-
pH and Buffers: Formulations with a pH that deviates significantly from physiological pH (around 7.4) can cause pain. The type and concentration of buffering agents are also critical; for instance, citrate buffers have been associated with a higher incidence of pain compared to phosphate or histidine buffers.
-
Viscosity: Highly concentrated and viscous formulations can increase injection-site pain.
-
Excipients: Certain preservatives and stabilizing agents can be irritating to subcutaneous tissue.
Administration Technique:
-
Injection Volume: Larger injection volumes (generally above 2 mL for subcutaneous injections) can distend tissue and cause pain.
-
Injection Speed: A slow and steady injection is generally recommended to minimize tissue trauma.
-
Needle Gauge and Length: Using the smallest appropriate needle gauge and correct length for the intended injection depth (subcutaneous or intramuscular) can reduce pain.
-
Temperature of Injectate: Injecting a cold solution can cause discomfort. It is advisable to allow refrigerated medications to come to room temperature before administration.
Frequently Asked Questions (FAQs)
Q1: What is the incidence of injection-site reactions with different GnRH agonists?
A1: The incidence of injection-site reactions can vary depending on the specific GnRH agonist, its formulation (e.g., depot vs. daily injection), and the patient population. The following table summarizes reported incidence rates from various sources.
| GnRH Agonist | Formulation | Incidence of Injection-Site Reactions | Common Reactions |
| Leuprolide Acetate | Depot | Sterile abscesses reported in 0.6% of patients in one study. | Pain, swelling, redness, sterile abscesses. |
| Triptorelin Acetate | Depot | Sterile abscesses reported in 0.6% of patients in one study. | Pain, swelling, redness. |
| Goserelin Acetate | Implant | Skin reactions at the injection site are a known side effect. | Hardening, redness, pain, abscesses, swelling, nodules, ulcers. |
Q2: How can I proactively mitigate injection-site reactions in my experimental design?
A2: Proactive mitigation strategies can significantly reduce the incidence and severity of ISRs. Consider the following:
-
Formulation Optimization:
-
Aim for a pH as close to physiological as possible.
-
Select non-irritating buffers and excipients. Histidine and phosphate buffers are often better tolerated than citrate.
-
Minimize viscosity and injection volume.
-
-
Proper Administration Technique:
-
Ensure all personnel are thoroughly trained in appropriate injection techniques for the chosen animal model.
-
Rotate injection sites for repeated dosing to prevent cumulative irritation.
-
Use a new, sterile needle of the appropriate size for each injection.
-
-
Pilot Studies: Conduct small-scale pilot studies to evaluate the local tolerance of a new formulation before proceeding to a large-scale experiment.
Q3: What is the underlying mechanism of action for GnRH agonists?
A3: GnRH agonists initially stimulate the GnRH receptors in the pituitary gland, leading to a transient increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect". However, continuous stimulation by the agonist leads to downregulation and desensitization of the GnRH receptors. This ultimately suppresses the secretion of LH and FSH, resulting in a decrease in the production of gonadal hormones like testosterone and estrogen.
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to Subcutaneous Injections in an Animal Model (Rabbit)
This protocol is adapted from established guidelines for local tolerance testing.
Objective: To evaluate the local tissue reaction following a single or repeated subcutaneous administration of a GnRH agonist formulation.
Methodology:
-
Animal Model: New Zealand White rabbits are a commonly used model.
-
Groups:
-
Test Group: Receives the GnRH agonist formulation.
-
Control Group: Receives the vehicle/placebo formulation.
-
-
Administration:
-
The injection site (e.g., dorsal thoracic region) is clipped free of fur 24 hours prior to injection.
-
Administer a single subcutaneous injection of the test or control article. The volume should be appropriate for the size of the animal.
-
For repeated dose studies, injections are administered daily for a specified duration (e.g., 7 or 14 days), with rotation of injection sites.
-
-
Observation:
-
The injection sites are observed and scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after the last injection.
-
A scoring system (e.g., Draize scale) should be used for consistent evaluation.
-
-
Macroscopic and Microscopic Examination:
-
At the end of the observation period, animals are euthanized.
-
A macroscopic examination of the injection site and surrounding tissues is performed to look for any abnormalities.
-
The injection site and surrounding tissue are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to assess for inflammation, necrosis, and other tissue changes.
-
Visualizations
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Caption: Workflow for assessing local tolerance of GnRH agonists.
References
- 1. gdrc.tums.ac.ir [gdrc.tums.ac.ir]
- 2. Gonadotrophin-releasing hormone (GnRH) analogue injections for the treatment of pelvic pain and fibroids (Decapeptyl / Zoladex) | The Rotherham NHS Foundation Trust [therotherhamft.nhs.uk]
- 3. Significant adverse reactions to long-acting gonadotropin-releasing hormone agonists for the treatment of central precocious puberty and early onset puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. mft.nhs.uk [mft.nhs.uk]
Technical Support Center: Mitigating Hormonal Flare Effects of (D-Leu6)-LHRH (1-8) (Leuprolide Acetate) in Preclinical and Clinical Studies
For researchers, scientists, and drug development professionals utilizing (D-Leu6)-LHRH (1-8), also known as leuprolide acetate, a common challenge is the initial hormonal flare phenomenon. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hormonal flare effect observed with (D-Leu6)-LHRH (1-8) administration?
A1: The hormonal flare is a transient surge in the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) that occurs shortly after the initial administration of an LHRH agonist like leuprolide acetate.[1] This surge stimulates the gonads, leading to a temporary increase in sex hormone production, such as testosterone in males. This effect is typically observed within the first 1 to 3 weeks of treatment.[1][2][3]
Q2: What are the potential adverse consequences of this hormonal flare in a research setting?
A2: In preclinical and clinical studies, the hormonal flare can lead to a temporary exacerbation of hormone-dependent conditions. For instance, in prostate cancer models, it can cause a temporary increase in tumor activity, bone pain, and urinary obstruction.[2] This can confound experimental results and pose risks to study subjects.
Q3: What are the primary strategies to mitigate the hormonal flare effect?
A3: The most common and effective strategy is the co-administration of an antiandrogen. Antiandrogens work by blocking the action of the increased testosterone at its receptor, thereby preventing the clinical manifestations of the flare. Another approach is the use of agents that inhibit steroidogenesis, such as ketoconazole.
Q4: When should an antiandrogen be administered to be most effective?
A4: For optimal efficacy, the antiandrogen should be started prior to the administration of (D-Leu6)-LHRH (1-8). Evidence suggests that beginning the antiandrogen approximately one week before the LHRH agonist injection is a common and effective protocol.
Q5: Are there alternatives to LHRH agonists that do not cause a hormonal flare?
A5: Yes, LHRH antagonists are a class of drugs that competitively block the LHRH receptor in the pituitary gland, leading to a rapid decrease in LH, FSH, and testosterone levels without an initial surge.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Significant increase in serum testosterone/estradiol levels after initial (D-Leu6)-LHRH (1-8) administration. | Hormonal flare phenomenon. | 1. Administer an antiandrogen (e.g., flutamide, bicalutamide, cyproterone acetate) starting approximately one week before the LHRH agonist. 2. Consider using an LHRH antagonist for future experiments to avoid the flare effect. |
| Exacerbation of clinical symptoms (e.g., increased tumor size, bone pain) in animal models. | Clinical manifestation of the hormonal flare. | 1. Ensure adequate and timely administration of an antiandrogen. 2. Monitor subjects closely during the initial 1-3 weeks of treatment. 3. If severe symptoms occur, consider temporarily reducing the LHRH agonist dose or discontinuing and switching to an LHRH antagonist. |
| High variability in hormonal response during the initial phase of the experiment. | Individual differences in the magnitude and duration of the hormonal flare. | 1. Increase the sample size to account for variability. 2. Ensure consistent timing of drug administration and sample collection. 3. Pre-screen subjects for baseline hormone levels to aid in data interpretation. |
Quantitative Data on Mitigation Strategies
The following tables summarize the effects of different mitigation strategies on the hormonal flare induced by LHRH agonists.
Table 1: Effect of Antiandrogen Co-administration on Testosterone Levels
| Treatment Group | Peak Testosterone Level (as % of baseline) | Time to Peak Testosterone | Notes |
| Leuprolide Acetate Alone | ~145% - 165% | Day 2-3 | A significant surge in testosterone is observed. |
| Leuprolide Acetate + Flutamide (started simultaneously) | Testosterone surge still occurs, but clinical flare symptoms are reduced. | Day 2-3 | Simultaneous administration is effective in preventing clinical flare. |
| LHRH Agonist + Cyproterone Acetate (started 7 days prior) | Testosterone levels did not rise above pretreatment levels. | N/A | Pre-treatment with cyproterone acetate effectively blunted the testosterone surge. |
| LHRH Agonist + Bicalutamide | Testosterone peak observed but remained within the normal range. | Not specified | Bicalutamide was effective in suppressing the initial PSA surge. |
Table 2: Incidence of Clinical Flare with and without Antiandrogen
| Treatment Group | Incidence of Clinical Flare | Reference |
| LHRH Agonist Alone | 0% - 83% (wide variation depending on definition and patient population) | |
| LHRH Agonist + Flutamide | Statistically significant reduction in flare incidence reported. | |
| LHRH Agonist + Cyproterone Acetate | Effective in preventing clinical flare. |
Experimental Protocols
Protocol 1: Induction and Mitigation of Hormonal Flare in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (LHRH Agonist Alone): (D-Leu6)-LHRH (1-8) (e.g., 1 mg/kg, subcutaneous injection).
-
Group 3 (Mitigation): Antiandrogen (e.g., flutamide, 10 mg/kg, oral gavage) administered daily for 7 days prior to and concurrently with (D-Leu6)-LHRH (1-8) administration.
-
-
Drug Administration:
-
On Day 0, administer (D-Leu6)-LHRH (1-8) or vehicle to the respective groups.
-
Continue daily antiandrogen administration in the mitigation group.
-
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at baseline (Day 0) and at multiple time points post-injection (e.g., 2, 4, 8, 24, 48, 72 hours, and then daily for 1 week).
-
Hormone Analysis:
-
Centrifuge blood to separate serum.
-
Measure serum LH and testosterone concentrations using commercially available ELISA kits or radioimmunoassay (RIA).
-
Protocol 2: Measurement of Serum Luteinizing Hormone (LH) and Testosterone
-
Luteinizing Hormone (LH): Serum LH levels can be quantified using a chemiluminescent immunoassay (CLIA). This method involves the use of specific antibodies to LH and a chemiluminescent signal for detection.
-
Testosterone: Serum testosterone concentrations can be measured by various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and liquid chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is considered a highly accurate method for measuring low testosterone levels.
Visualizations
Signaling Pathways
Caption: LHRH agonist signaling pathway leading to gonadotropin synthesis.
Experimental Workflow
Caption: Workflow for mitigating and monitoring hormonal flare.
Logical Relationship of Flare and Mitigation
Caption: Logical flow of hormonal flare and mitigation with antiandrogens.
References
Validation & Comparative
A Comparative In Vitro Analysis of (D-Leu6)-LHRH (1-8) and Leuprolide Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
LHRH, a decapeptide hormone, is a key regulator of the reproductive system. Synthetic analogs, such as leuprolide, have been developed with modified amino acid sequences to enhance their stability and potency, making them valuable therapeutic agents. Leuprolide, a nonapeptide, incorporates a D-leucine at position 6 to increase resistance to degradation and improve receptor binding affinity. The peptide fragment (D-Leu6)-LHRH (1-8) represents the first eight amino acids of this modified sequence. Understanding the in vitro potency of such fragments is crucial for structure-activity relationship studies and the development of novel LHRH-based therapeutics.
Structural Comparison
| Compound | Sequence | Key Features |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | Nonapeptide analog of LHRH with a D-amino acid substitution at position 6 and an ethylamide group at the C-terminus. |
| (D-Leu6)-LHRH (1-8) | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg | Octapeptide fragment of leuprolide, lacking the C-terminal Pro-NHEt. |
In Vitro Potency Data
Quantitative in vitro potency data, such as IC50 or EC50 values, from head-to-head comparative studies of (D-Leu6)-LHRH (1-8) and leuprolide are not extensively reported in the scientific literature. Leuprolide is a well-characterized GnRH receptor agonist. The substitution of Gly at position 6 with a D-amino acid, like D-leucine, is known to stabilize the β-turn conformation essential for receptor interaction, thereby increasing receptor binding affinity compared to the native LHRH[1].
While direct data for the (1-8) fragment is unavailable, studies on other LHRH fragments suggest that the C-terminal region is often important for full biological activity.
Experimental Protocols
The in vitro potency of LHRH analogs is typically determined through receptor binding assays and functional assays.
Radioligand Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the GnRH receptor.
Protocol Outline:
-
Membrane Preparation: Pituitary cells or cells engineered to express the GnRH receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-triptorelin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds ((D-Leu6)-LHRH (1-8) and leuprolide).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vitro Functional Assay (LH Release Assay)
This assay measures the biological activity of the compounds by quantifying their ability to stimulate luteinizing hormone (LH) release from pituitary cells.
Protocol Outline:
-
Cell Culture: Primary pituitary cells or a pituitary cell line (e.g., LβT2) are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the test compounds.
-
Incubation: The cells are incubated for a defined period to allow for LH secretion.
-
Sample Collection: The cell culture supernatant is collected.
-
LH Quantification: The concentration of LH in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal LH release (EC50) is determined by plotting the LH concentration against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for In Vitro Potency Assessment
Caption: In Vitro Potency Assessment Workflow.
Conclusion
While leuprolide is a potent GnRH receptor agonist with well-documented in vitro activity, the specific in vitro potency of the (D-Leu6)-LHRH (1-8) fragment remains to be fully characterized in publicly available literature. The provided experimental protocols offer a standard framework for conducting such comparative studies. Further research is warranted to elucidate the precise in vitro activity of this and other LHRH fragments to better understand the structure-activity relationships of this important class of peptide hormones.
References
A Comparative Guide: (D-Leu6)-LHRH (1-8) versus Triptorelin for GnRH Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic LHRH analog triptorelin and the peptide fragment (D-Leu6)-LHRH (1-8). While triptorelin is a well-characterized decapeptide agonist used in various clinical applications, direct experimental data for (D-Leu6)-LHRH (1-8) is scarce in publicly available literature. Therefore, this comparison combines established data for triptorelin with inferred properties of (D-Leu6)-LHRH (1-8) based on extensive structure-activity relationship (SAR) studies of LHRH analogs.
Introduction to LHRH Analogs
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in regulating the reproductive axis. Synthetic analogs of LHRH, such as triptorelin, have been developed to modulate the GnRH receptor for therapeutic purposes. These analogs can be broadly categorized as agonists or antagonists. Agonists, like triptorelin, initially stimulate the GnRH receptor, leading to a "flare-up" of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization, ultimately suppressing gonadotropin release with chronic administration. This paradoxical effect is harnessed in the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and central precocious puberty.
The biological activity of LHRH analogs is highly dependent on their amino acid sequence. Modifications at position 6 and the C-terminus are particularly critical for receptor binding affinity and stability.
Triptorelin: A Potent LHRH Agonist
Triptorelin is a synthetic decapeptide analog of LHRH with a substitution of D-tryptophan for glycine at position 6 ((D-Trp6)-LHRH). This modification enhances its potency and prolongs its duration of action compared to native LHRH.
(D-Leu6)-LHRH (1-8): An Analytical Perspective
(D-Leu6)-LHRH (1-8) is an octapeptide fragment of an LHRH analog. The substitution of D-leucine at position 6 is a common modification in LHRH agonists to increase potency. However, the truncation of the C-terminal dipeptide (Pro-Gly-NH2) is predicted to significantly impact its biological activity based on established SAR principles.
Quantitative Data Comparison
Due to the lack of direct experimental data for (D-Leu6)-LHRH (1-8), this table presents the known values for triptorelin and the inferred properties for the fragment.
| Parameter | Triptorelin | (D-Leu6)-LHRH (1-8) (Inferred) |
| Receptor Binding Affinity (Kd) | Moderately high to low affinity binding sites have been identified in different cell lines, with Kd values reported in the range of 2.6 x 10⁻⁸ M to 7.7 x 10⁻⁶ M in LNCaP cells and 2.7 x 10⁻⁶ M in PC3 cells.[1][2] | Significantly lower than triptorelin. The absence of Proline at position 9 and the C-terminal Glycinamide at position 10, which are crucial for receptor interaction and biological activity, would drastically reduce binding affinity. |
| In Vitro Potency (EC50/IC50) | Potent agonist activity with reported EC50 values in the sub-nanomolar to low nanomolar range for inositol phosphate production in cells expressing the GnRH receptor.[3][4] | Expected to have very low to negligible agonist activity. Structure-activity relationship studies consistently show that C-terminal modifications, particularly the removal of the C-terminal amide, lead to a dramatic loss of potency. |
| In Vivo Efficacy | Highly effective in suppressing testosterone levels to castration levels (<50 ng/dL and often <20 ng/dL) in patients with prostate cancer.[5] It also leads to a significant reduction in Prostate-Specific Antigen (PSA) levels. | Predicted to have minimal to no in vivo efficacy in modulating the HPG axis due to poor receptor binding and rapid degradation. |
Mechanism of Action and Signaling Pathways
Both triptorelin and, hypothetically, (D-Leu6)-LHRH (1-8) would interact with the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. However, the efficiency of this interaction and the downstream signaling would differ significantly.
Triptorelin's Mechanism of Action:
-
Initial Stimulation: Triptorelin binds to the GnRH receptor, activating Gq/11 proteins.
-
Second Messenger Cascade: This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Hormone Release: IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), resulting in the synthesis and release of LH and FSH.
-
Downregulation: Continuous exposure to triptorelin leads to receptor desensitization and downregulation, ultimately suppressing LH and FSH release.
Predicted Interaction of (D-Leu6)-LHRH (1-8):
Based on SAR, the (1-8) fragment would likely act as a very weak partial agonist or, more probably, a competitive antagonist with extremely low affinity. Its inability to properly engage the receptor would result in a failure to induce the conformational changes necessary for efficient G-protein coupling and downstream signaling.
Experimental Protocols
Radioligand Displacement Assay for GnRH Receptor Binding
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., CHO cells) are prepared.
-
Incubation: Aliquots of the membrane preparation are incubated with a constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) and increasing concentrations of the unlabeled test compound (triptorelin or (D-Leu6)-LHRH (1-8)).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Study in a Prostate Cancer Model
This protocol outlines a typical preclinical study to evaluate the efficacy of a GnRH agonist in a tumor-bearing animal model.
Methodology:
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: Human prostate cancer cells (e.g., LNCaP, which are androgen-sensitive) are implanted subcutaneously.
-
Treatment Groups: Once tumors are established, animals are randomized into groups to receive vehicle control, triptorelin, or (D-Leu6)-LHRH (1-8).
-
Dosing: The compounds are administered according to a predetermined schedule (e.g., daily or as a long-acting depot).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is also monitored as an indicator of general health.
-
Blood Collection: Blood samples are collected at specified time points to measure serum testosterone and PSA levels.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors and organs may be collected for further analysis.
-
Data Analysis: Tumor growth curves, testosterone levels, and PSA levels are compared between the different treatment groups to assess efficacy.
Conclusion
Triptorelin is a potent and well-established LHRH agonist with proven efficacy in suppressing gonadal steroid production. Its mechanism of action through initial stimulation followed by receptor downregulation is well understood.
In contrast, (D-Leu6)-LHRH (1-8) is a fragment of an LHRH analog that, based on extensive structure-activity relationship data for this class of peptides, is predicted to have significantly diminished or no biological activity. The absence of the C-terminal Pro-Gly-NH2 moiety, which is critical for receptor binding and activation, strongly suggests that this octapeptide would not be a viable candidate for therapeutic applications requiring GnRH receptor modulation.
For researchers and drug development professionals, this comparison highlights the critical importance of the entire decapeptide sequence for the biological activity of LHRH agonists. While the D-amino acid substitution at position 6 is a key strategy for enhancing potency, the C-terminal residues are indispensable for effective receptor interaction. Any drug development efforts focusing on LHRH analogs should consider the full decapeptide structure as the foundational scaffold for designing novel agonists or antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of triptorelin pamoate 11.25 mg administered subcutaneously for achieving medical castration levels of testosterone in patients with locally advanced or metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of (D-Leu6)-LHRH (1-8)
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like (D-Leu6)-LHRH (1-8) is a critical step in ensuring experimental reproducibility and therapeutic safety. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the gold standard for assessing the purity of such peptides.[1][2] This guide provides a comparative overview of common RP-HPLC protocols, detailing the impact of different analytical parameters on the purity determination of (D-Leu6)-LHRH (1-8), a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).
The purity of synthetic peptides is typically determined as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram, detected at a wavelength of 210-230 nm, which is characteristic of the peptide bond.[1] For most research applications, a purity of >95% is considered standard, while more sensitive applications such as quantitative bioassays or clinical trials may demand purities of >98%.[3][4]
Comparison of HPLC Purity Analysis Protocols
The choice of HPLC method can significantly influence the separation of (D-Leu6)-LHRH (1-8) from its related impurities, which often include deletion sequences, truncated sequences, or incompletely deprotected peptides. Below is a comparison of two common approaches for purity analysis, highlighting the trade-offs between resolution, sensitivity, and compatibility with mass spectrometry (MS).
| Parameter | Method A: High-Resolution (TFA-Based) | Method B: Mass-Spec Friendly (FA-Based) |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) |
| Primary Advantage | Superior peak shape and resolution due to strong ion-pairing effects. | High compatibility with mass spectrometry (MS) due to reduced ion suppression. |
| Primary Disadvantage | Causes significant signal suppression in mass spectrometry. | May result in broader peaks and lower resolution for some peptides compared to TFA. |
| Column of Choice | Standard C18 columns (e.g., Waters BEH C18, Agilent Zorbax C18). | C18 columns with charged surface technology (e.g., Waters CSH C18) to improve peak shape. |
| Typical Purity Outcome | Provides a clear and well-resolved chromatogram, allowing for accurate quantification of impurities. | May show slightly lower apparent purity due to peak tailing, but enables identification of impurities by MS. |
| Best Suited For | Routine purity assessment and quality control where MS identification is not immediately required. | LC-MS workflows for impurity identification and characterization. |
Experimental Protocols
Below is a detailed experimental protocol for the HPLC analysis of (D-Leu6)-LHRH (1-8) purity. The table outlines the conditions for both the high-resolution TFA-based method and the mass-spec friendly FA-based method.
| Parameter | Method A: High-Resolution (TFA-Based) | Method B: Mass-Spec Friendly (FA-Based) |
| Instrumentation | HPLC or UHPLC system with UV/PDA detector | HPLC or UHPLC system with UV/PDA and Mass Spectrometry (MS) detectors |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B over 20 minutes | 5-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30-45 °C | 30-45 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | Dissolve peptide in Mobile Phase A to a concentration of 1 mg/mL. | Dissolve peptide in Mobile Phase A to a concentration of 1 mg/mL. |
Visualizing the Workflow and Logical Relationships
To better understand the process of HPLC analysis for peptide purity, the following diagrams illustrate the general experimental workflow and the logical considerations in method selection.
Caption: General workflow for the HPLC analysis of a synthetic peptide.
Caption: Logical flow for selecting an appropriate HPLC method.
References
A Researcher's Guide to In Vitro Bioassays for GnRH Receptor Agonist Activity
For researchers and drug development professionals, selecting the optimal in vitro bioassay to assess the agonist activity of Gonadotropin-Releasing Hormone (GnRH) receptor modulators is a critical decision. This guide provides a comprehensive comparison of commonly employed bioassays, complete with experimental data, detailed protocols, and visual aids to facilitate an informed choice.
Introduction to GnRH Receptor Signaling
The GnRH receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system. Upon agonist binding, the receptor primarily couples to Gαq/11, initiating a signaling cascade that results in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Key downstream events include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Comparison of In Vitro Bioassay Performance
The activity of GnRH receptor agonists can be quantified using various in vitro methods. The following table summarizes the half-maximal effective concentration (EC50) values for common GnRH agonists across different assay platforms. Lower EC50 values indicate higher potency.
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| Leuprolide | Calcium Flux | CHO-K1 | ~1-10 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-1 | |
| Buserelin | Calcium Flux | CHO-K1 | ~0.5-5 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.05-0.5 | |
| Goserelin | Calcium Flux | CHO-K1 | ~1-15 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-2 | |
| Triptorelin | Calcium Flux | CHO-K1 | ~0.1-1 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.01-0.1 |
Key In Vitro Bioassay Methodologies
Three primary types of in vitro bioassays are utilized to measure GnRH receptor agonist activity:
-
Receptor Binding Assays: These assays measure the affinity of a ligand for the GnRH receptor, typically through competition with a radiolabeled or fluorescently tagged ligand. While providing valuable information on binding, they do not directly measure functional agonist activity.
-
Functional Assays - Calcium Flux: These cell-based assays directly measure one of the earliest events in GnRH receptor signaling: the increase in intracellular calcium concentration. They are often performed using fluorescent calcium indicators in a high-throughput format.
-
Functional Assays - Reporter Gene: These cell-based assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the GnRH receptor signaling pathway, such as the cAMP response element (CRE). The amount of reporter protein produced is proportional to the level of receptor activation.
Experimental Protocols
Calcium Flux Assay for GnRH Receptor Agonist Activity
This protocol outlines a typical calcium flux assay using a recombinant CHO-K1 cell line stably expressing the human GnRH receptor.
Materials:
-
CHO-K1 cells stably expressing the human GnRH receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GnRH agonist compounds
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the CHO-K1-GnRHR cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the GnRH agonist compounds in assay buffer.
-
Assay Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the GnRH agonist dilutions into the wells and continue to record the fluorescence signal to capture the resulting increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence intensity is used to determine the agonist response. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Reporter Gene Assay for GnRH Receptor Agonist Activity
This protocol describes a reporter gene assay using a HEK293 cell line co-transfected with the human GnRH receptor and a CRE-luciferase reporter construct.
Materials:
-
HEK293 cells
-
Expression vector for the human GnRH receptor
-
Reporter vector containing a CRE promoter driving luciferase expression
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., serum-free DMEM)
-
GnRH agonist compounds
-
Luciferase assay reagent
-
96-well white, opaque assay plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GnRH receptor and CRE-luciferase plasmids using a suitable transfection reagent.
-
Cell Plating: After transfection, seed the cells into 96-well white plates and allow them to attach and recover for 24 hours.
-
Compound Treatment: Replace the culture medium with assay medium containing serial dilutions of the GnRH agonist compounds.
-
Incubate the plates for a period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for a short period (e.g., 10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of reporter gene expression and, therefore, GnRH receptor activation. Plot the luminescence signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for GnRH Agonist Bioassays.
Caption: Comparison of GnRH Receptor Bioassay Features.
Unveiling the Binding Landscape: A Comparative Analysis of (D-Leu6)-LHRH (1-8) and its Congeners at the GnRH Receptor
For researchers and professionals in drug development, understanding the precise interactions between a ligand and its receptor is paramount. This guide provides a comparative analysis of the binding characteristics of the synthetic peptide (D-Leu6)-LHRH (1-8) to its cognate receptor, the Gonadotropin-Releasing Hormone (GnRH) receptor. We delve into available experimental data to contrast its performance with full-length GnRH agonists and explore the critical role of the C-terminal domain in receptor affinity.
The GnRH receptor, a G-protein coupled receptor, plays a pivotal role in the reproductive endocrine cascade. Its activation by GnRH triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic analogs of GnRH, including agonists and antagonists, are widely used in therapeutic interventions for conditions ranging from prostate cancer to endometriosis. The peptide in focus, (D-Leu6)-LHRH (1-8), is an octapeptide fragment of the potent GnRH agonist leuprolide. The substitution of a D-amino acid at position 6 is a common strategy to enhance metabolic stability and receptor binding affinity in GnRH analogs.
The Decisive Role of the C-Terminus in Receptor Engagement
Structure-activity relationship studies have consistently highlighted the importance of the C-terminal region of GnRH and its analogs for high-affinity binding to the GnRH receptor. The native GnRH is a decapeptide, and modifications at the C-terminus have been shown to significantly impact receptor interaction. Both the amino-terminal (residues 1-3) and carboxyl-terminal portions of the GnRH peptide are essential for receptor binding, with the N-terminus also being crucial for receptor activation.
While direct quantitative binding data for the (D-Leu6)-LHRH (1-8) fragment is scarce in publicly available literature, the established principles of GnRH receptor interaction suggest that the removal of the C-terminal amino acids (Proline at position 9 and Glycinamide at position 10) would likely lead to a reduction in binding affinity compared to its full-length counterparts like leuprolide.
Comparative Binding Affinities of GnRH Agonists
To provide a clear perspective, the following table summarizes the binding affinities of several well-characterized, full-length GnRH agonists for the GnRH receptor. This data, gathered from various radioligand binding assays, serves as a benchmark for understanding the expected binding performance of truncated analogs.
| Compound | Structure | Receptor Binding Affinity (Kd or IC50) |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | High Affinity (nanomolar to sub-nanomolar range) |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azgly-NH2 | High Affinity (nanomolar range) |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | High Affinity (nanomolar to sub-nanomolar range) |
| Histrelin | pGlu-His-Trp-Ser-Tyr-D-His(Bzl) -Leu-Arg-Pro-NHEt | High Affinity (nanomolar range) |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-NHEt | High Affinity (nanomolar range) |
| (D-Leu6)-LHRH (1-8) | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg | Expected Lower Affinity |
Note: Specific Kd or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here is for comparative purposes to illustrate the high affinity of full-length agonists.
The absence of Proline at position 9 and the C-terminal Glycinamide in (D-Leu6)-LHRH (1-8) is predicted to disrupt key interactions within the receptor's binding pocket, leading to a decrease in binding affinity.
Experimental Protocols for Assessing Receptor Binding
The determination of binding affinity for ligands like (D-Leu6)-LHRH (1-8) to the GnRH receptor is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Competitive Binding Assay Protocol
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., (D-Leu6)-LHRH (1-8)) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells, or recombinant cell lines like HEK293 or CHO cells stably expressing the receptor).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., 125I-[D-Trp6]-LHRH).
-
Test Compound: (D-Leu6)-LHRH (1-8) and other GnRH analogs for comparison, at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer containing BSA and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the GnRH Receptor Signaling Pathway and Experimental Workflow
To further elucidate the context of (D-Leu6)-LHRH (1-8) binding, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: GnRH Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Comparative Biological Activity of LHRH Analogs
A Comparative Guide to the Cross-Reactivity and Receptor Binding of (D-Leu6)-LHRH Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and binding affinity of synthetic peptide analogs is crucial for predicting their efficacy, specificity, and potential off-target effects. This guide provides a comparative analysis of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the impact of substituting the glycine at position 6 with a D-Leucine ((D-Leu6)).
The introduction of a D-amino acid at position 6 in the LHRH decapeptide results in analogs with significantly greater gonadotropin-releasing activities compared to the native hormone.[1] The biological activity is influenced by the lipophilic character, size, and aromaticity of the substituted D-amino acid's side chain.[1]
Below is a summary of the relative biological potencies of various LHRH analogs with D-amino acid substitutions at position 6, as determined by in vivo LH-releasing activity assays.
| Compound | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |
| Native LHRH | Glycine | 1.0 |
| [D-Glu6]-LHRH | D-Glutamic Acid | 1.8 |
| [D-Ala6]-LHRH | D-Alanine | 7.0 |
| [D-Leu6]-LHRH | D-Leucine | 9.0 |
| [D-Phe6]-LHRH | D-Phenylalanine | 10.0 |
| [D-Trp6]-LHRH | D-Tryptophan | 13.0 |
| Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) | D-Leucine | 50-100 |
| Triptorelin ([D-Trp6]-LHRH) | D-Tryptophan | 50-100 |
Data for the first six entries are sourced from in vivo assays in immature male rats. Data for Leuprolide and Triptorelin reflect their generally reported increased potency.
LHRH Receptor Signaling Pathway
LHRH and its agonists exert their effects by binding to the LHRH receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor activates multiple signaling cascades. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. The LHRH receptor can also couple to Gαs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. In some cancer cells, the LHRH receptor has been shown to couple to Gαi proteins, which inhibits adenylyl cyclase.
Caption: LHRH Receptor Signaling Pathway.
Experimental Protocols
Competitive Binding Radioimmunoassay (RIA)
A competitive binding radioimmunoassay is a standard method to determine the binding affinity and cross-reactivity of a ligand for its receptor. The principle lies in the competition between a radiolabeled ligand (tracer) and an unlabeled ligand (competitor, e.g., (D-Leu6)-LHRH (1-8) or other analogs) for a limited number of receptor binding sites.
Materials:
-
Receptor Preparation: Membranes from cells or tissues expressing the LHRH receptor (e.g., pituitary gland or HEK293 cells transfected with the LHRH receptor).
-
Radiolabeled Ligand (Tracer): A high-affinity LHRH analog labeled with a radioisotope (e.g., 125I-Tyr5-D-Trp6-LHRH).
-
Unlabeled Competitors: Native LHRH and the test analogs ((D-Leu6)-LHRH (1-8), etc.) at various concentrations.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing BSA and protease inhibitors).
-
Separation Reagent: To separate bound from free radioligand (e.g., polyethylene glycol (PEG) for precipitation of the receptor-ligand complex, or glass fiber filters for rapid filtration).
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Incubation: In reaction tubes, a constant amount of receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligands.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand using an appropriate method like precipitation or filtration.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: A displacement curve is generated by plotting the percentage of bound radioligand against the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The binding affinity (Ki) can then be calculated from the IC50 value.
Caption: Workflow for a Competitive Binding Assay.
Conclusion
The substitution of Gly6 with D-Leu6 in LHRH analogs is a well-established method to increase receptor binding affinity and biological potency. While direct cross-reactivity studies on the specific fragment (D-Leu6)-LHRH (1-8) are lacking, the data from full-length analogs strongly suggest that this modification enhances its interaction with the LHRH receptor compared to the native peptide. For a comprehensive understanding of its selectivity, it would be beneficial to perform competitive binding assays against a panel of other peptide hormone receptors. The experimental protocols and pathway information provided in this guide offer a framework for conducting such investigations and interpreting the results in the context of LHRH receptor signaling.
References
Efficacy of (D-Leu6)-LHRH (1-8) in Testosterone Suppression: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the testosterone suppression efficacy of (D-Leu6)-LHRH (1-8), a potent Gonadotropin-Releasing Hormone (GnRH) agonist, against GnRH antagonists. This document is intended for researchers, scientists, and drug development professionals interested in androgen deprivation therapies.
(D-Leu6)-LHRH (1-8), commonly known as leuprolide, is a synthetic analog of the naturally occurring GnRH. Its mechanism of action involves the continuous stimulation of GnRH receptors in the pituitary gland. This initially leads to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary surge in testosterone levels. However, prolonged exposure to (D-Leu6)-LHRH (1-8) leads to the downregulation and desensitization of GnRH receptors, ultimately causing a profound and sustained suppression of LH, FSH, and consequently, testosterone.
In contrast, GnRH antagonists, such as degarelix and cetrorelix, act as competitive blockers of GnRH receptors. This direct inhibition prevents the release of LH and FSH from the outset, leading to a rapid and profound decrease in testosterone levels without the initial surge observed with GnRH agonists.
Comparative Efficacy in Testosterone Suppression
The following table summarizes the quantitative data on the testosterone suppression efficacy of the GnRH agonist (D-Leu6)-LHRH (1-8) (leuprolide) and the GnRH antagonist degarelix. The data is compiled from clinical studies and highlights the differences in the onset and maintenance of testosterone suppression.
| Efficacy Parameter | (D-Leu6)-LHRH (1-8) (Leuprolide) | GnRH Antagonist (Degarelix) |
| Time to Castrate Levels (≤50 ng/dL) | ~21-28 days | ~3 days |
| Testosterone Level at Day 3 | 65% increase from baseline | ≤ 50 ng/dL |
| Maintenance of Castration (at 1 year) | 96.4% of patients | 97.2% of patients |
| Initial Testosterone Surge | Present | Absent |
Experimental Protocols
A standardized in vivo testosterone suppression assay in a male rat model is crucial for the preclinical evaluation of GnRH analogs. The following is a representative protocol synthesized from established methodologies.
Objective: To assess the efficacy of a test compound (GnRH agonist or antagonist) in suppressing serum testosterone levels in adult male rats.
Animals: Adult male Sprague-Dawley rats (8-10 weeks old).
Materials:
-
Test compound (e.g., (D-Leu6)-LHRH (1-8))
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Testosterone ELISA kit
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to treatment and control groups (n=8-10 per group).
-
Baseline Blood Collection: Collect a baseline blood sample from the tail vein of each rat under light anesthesia.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection). Dosing and frequency will depend on the specific compound and study design. For example, (D-Leu6)-LHRH (1-8) could be administered as a daily subcutaneous injection.
-
Serial Blood Collection: Collect blood samples at predetermined time points post-administration (e.g., 3, 7, 14, 21, and 28 days).
-
Serum Preparation: Process blood samples to separate serum and store at -80°C until analysis.
-
Testosterone Measurement: Quantify serum testosterone levels using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the percentage change in testosterone levels from baseline for each group at each time point. Statistical analysis (e.g., ANOVA) should be performed to compare the effects of the test compound to the vehicle control.
Visualizing the Mechanism of Action
The distinct mechanisms of action of GnRH agonists and antagonists are illustrated in the following signaling pathway diagrams.
A Comparative Guide to GnRH Agonists and Antagonists for Researchers
For researchers and drug development professionals navigating the complexities of the hypothalamic-pituitary-gonadal (HPG) axis, the choice between Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists is a critical decision. Both classes of compounds target the GnRH receptor (GnRHR) on pituitary gonadotrope cells, yet their distinct mechanisms of action lead to profoundly different physiological responses. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to inform research and therapeutic development.
Mechanism of Action: A Tale of Two Receptor Interactions
The fundamental difference between GnRH agonists and antagonists lies in their interaction with the GnRH receptor, a G protein-coupled receptor (GPCR).[1]
GnRH Agonists: These synthetic analogs of GnRH, such as leuprolide and goserelin, initially act like the native hormone, stimulating the GnRH receptor.[1] This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect."[1] This initial surge can cause a temporary spike in testosterone and estrogen levels. However, continuous administration of GnRH agonists leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release and inducing a hypogonadal state.
GnRH Antagonists: In contrast, antagonists like degarelix and cetrorelix act as competitive blockers of the GnRH receptor.[2] They bind to the receptor without activating it, leading to an immediate and rapid suppression of LH and FSH secretion.[2] This direct blockade avoids the initial flare effect seen with agonists.
Signaling Pathways: Divergent Downstream Effects
The binding of GnRH or a GnRH agonist to its receptor primarily activates the Gαq/11 protein subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and secretion of LH and FSH. Continuous stimulation by an agonist leads to the uncoupling of this pathway and receptor downregulation.
A GnRH antagonist, by competitively inhibiting the receptor, prevents the initiation of this entire downstream signaling cascade.
Below are diagrams illustrating the signaling pathways for both GnRH agonist and antagonist actions.
Performance Comparison: In Vitro and In Vivo Data
The distinct mechanisms of GnRH agonists and antagonists translate to measurable differences in their biological effects.
Hormonal Suppression
A key performance indicator for these compounds is the speed and depth of sex hormone suppression.
| Parameter | GnRH Agonist (Leuprolide) | GnRH Antagonist (Degarelix/Relugolix) | Reference |
| Time to Testosterone Suppression (<50 ng/dL) | ~29 days | ~4 days | |
| Initial Testosterone Level Change | Surge to 140-200% of baseline | Rapid decrease | |
| LH Suppression (at 500 µg/kg) | Initial surge followed by suppression | ~59% suppression within hours | |
| FSH Suppression (at 500 µg/kg) | Initial surge followed by suppression | ~16% suppression | |
| Testosterone Levels at 1 Month | 29 ng/dL | 22 ng/dL |
Antiproliferative Effects in Cancer Cell Lines
Beyond their effects on the pituitary, GnRH analogs can have direct effects on cancer cells that express GnRH receptors.
| Cell Line | Compound | Assay | Endpoint | Result | Reference |
| MCF-7 (Breast Cancer) | Decapeptyl (Agonist) | Growth Assay | Inhibition of estradiol-stimulated growth | Effective | |
| MCF-7 (Breast Cancer) | BIM 21009C (Antagonist) | Growth Assay | Inhibition of estradiol-stimulated growth | Effective | |
| MCF-7 (Breast Cancer) | Dimer Derivative 4 (Agonist) | MTT Assay | Growth Inhibition | 29.6–39.7% reduction at 50-200 µM |
Experimental Protocols
Reproducible and rigorous experimental design is paramount when comparing GnRH agonists and antagonists.
In Vitro: Receptor Binding Affinity Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of unlabeled GnRH analogs to the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds.
Materials:
-
HEK 293 cells stably expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., 125I-Tyr6, His5-GnRH).
-
Unlabeled test compounds (GnRH agonist and antagonist).
-
Binding buffer and wash buffer.
-
Scintillation counter.
Methodology:
-
Cell Membrane Preparation: Culture and harvest HEK 293 cells expressing the GnRH receptor. Lyse the cells and isolate the cell membranes through centrifugation.
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled GnRH analog and increasing concentrations of the unlabeled test compounds.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To evaluate the direct antiproliferative effects of GnRH analogs on cancer cell lines.
Materials:
-
Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
-
Cell culture medium and supplements.
-
GnRH agonist, GnRH antagonist, and vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a serum-free or charcoal-stripped serum medium to minimize the influence of exogenous hormones. Treat the cells with varying concentrations of the GnRH agonist, antagonist, or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Below is a diagram illustrating a typical experimental workflow for comparing GnRH analogs.
Conclusion
The choice between a GnRH agonist and an antagonist is highly dependent on the specific research question or therapeutic goal. GnRH antagonists offer a rapid and direct suppression of the HPG axis without the initial hormonal surge, which can be advantageous in many research and clinical settings. Conversely, the initial flare-up caused by GnRH agonists can be harnessed in certain applications, such as in some fertility treatments. A thorough understanding of their distinct mechanisms of action, coupled with rigorous experimental evaluation, is essential for advancing research and developing novel therapies targeting the GnRH receptor.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (D-Leu6)-lhrh (1-8)
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination.[4] The necessary PPE varies with the specific laboratory activity being performed.
Table 1: Recommended Personal Protective Equipment (PPE)
| Laboratory Activity | Recommended PPE |
|---|---|
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[5] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic workflow from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
For long-term stability, store the lyophilized peptide at -20°C or, preferably, -80°C in a tightly sealed, light-protective, and desiccated container.
2. Reconstitution and Aliquoting:
-
To prevent condensation and moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.
-
Reconstitute the peptide using a sterile and appropriate solvent. For peptides with low aqueous solubility, initial dissolution in an organic solvent such as DMSO or DMF may be necessary, followed by careful dilution with an aqueous buffer.
-
When handling the lyophilized powder, the use of a respirator is necessary to prevent the inhalation of fine particles.
-
To preserve the integrity of the peptide and avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use volumes for storage.
Spill Cleanup and Waste Disposal
Adherence to proper spill cleanup and waste disposal protocols is essential for laboratory safety.
Spill Response:
-
Small Spills: In the case of a small spill of powdered peptide, carefully sweep the material to avoid generating dust and place it into a sealed container for disposal. For liquid spills, use an inert absorbent material to contain the spill and place it in a suitable container.
-
Large Spills: For large spills, evacuate the immediate area and restrict access. Appropriate PPE, including a respirator, must be worn during the containment and cleanup process.
Waste Disposal:
-
Contaminated Materials: All materials that have been in contact with the peptide, including pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected and treated as chemical waste. Depending on local regulations, chemical decontamination, such as with a 10% bleach solution, may be required prior to disposal.
-
All waste must be disposed of in accordance with all applicable local, state, and federal regulations.
Emergency Exposure Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids periodically. Seek prompt medical attention.
-
Skin Contact: In the event of skin contact, immediately wash the affected area with soap and plenty of water. Contaminated clothing should be removed.
-
Inhalation: If the peptide is inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.
-
Ingestion: If the peptide is swallowed, rinse the mouth with water, provided the individual is conscious. Contact a physician for guidance.
Workflow for Safe Peptide Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
